Product packaging for 6-Methylpyridazine-3-thiol(Cat. No.:CAS No. 5788-47-6)

6-Methylpyridazine-3-thiol

Cat. No.: B189608
CAS No.: 5788-47-6
M. Wt: 126.18 g/mol
InChI Key: FXQINRXVWWPGIQ-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-thiol is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. The compound features a pyridazine ring, a structure known for its high dipole moment, robust hydrogen-bonding capacity, and ability to engage in π-π stacking interactions, which are crucial for molecular recognition and target binding . These inherent physicochemical properties make it a valuable scaffold for designing novel bioactive molecules and optimizing drug candidates. Research into pyridazine-based compounds has led to approved therapeutics in areas such as hormone-related disorders and immunology, highlighting the strategic importance of this heterocycle in addressing challenges like inherent polarity and reducing undesired cardiac side effects . As a result, this compound serves as a privileged building block for synthesizing compounds for various research programs, including the development of kinase inhibitors and other small-molecule therapeutics. Its application is primarily focused on advancing pharmaceutical innovation and exploring new chemical space in molecular design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B189608 6-Methylpyridazine-3-thiol CAS No. 5788-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQINRXVWWPGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355752
Record name 6-methylpyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-47-6
Record name 6-methylpyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-thiol, also known by its tautomeric name 6-methyl-1H-pyridazine-3-thione, is a heterocyclic organic compound with the molecular formula C₅H₆N₂S. It belongs to the pyridazine class of compounds, which are characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a thiol group imparts unique chemical reactivity, making it a valuable building block and intermediate in medicinal chemistry and drug discovery. The pyridazine core itself is of significant interest due to its physicochemical properties, including a high dipole moment and the capacity for strong hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

PropertyValueReference
Molecular Formula C₅H₆N₂S
Molecular Weight 126.18 g/mol [2]
IUPAC Name 6-methyl-1H-pyridazine-3-thione
CAS Number 5788-47-6
Melting Point 202-205 °C[2]
Boiling Point (Predicted) 200.0 ± 23.0 °C[2]
Density (Predicted) 1.24 ± 0.1 g/cm³[2]
pKa (Predicted) 8.76 ± 0.40[2]

Synthesis

The primary and most common route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a thiol source. The precursor of choice is typically 3-chloro-6-methylpyridazine.

Experimental Protocol: Synthesis of this compound from 3-Chloro-6-methylpyridazine

This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 3-Chloro-6-methylpyridazine

  • Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S) followed by hydrolysis

  • Ethanol or a similar suitable solvent

  • Sodium hydroxide (NaOH) or another suitable base (for hydrolysis step if using thiourea)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (filtration, recrystallization equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in ethanol.

  • Nucleophilic Substitution (using Sodium Hydrosulfide):

    • Add an equimolar or slight excess of sodium hydrosulfide to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution (using Thiourea):

    • Add an equimolar amount of thiourea to the solution of 3-chloro-6-methylpyridazine in ethanol.

    • Reflux the mixture for several hours to form the isothiouronium salt intermediate.

    • After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the intermediate.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • The solvent is typically removed under reduced pressure.

    • The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the thiol product.

    • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3-Chloro-6-methylpyridazine process1 Nucleophilic Substitution (Reflux in Ethanol) reactant1->process1 reactant2 Sodium Hydrosulfide (NaSH) or Thiourea reactant2->process1 process2 Hydrolysis (if using Thiourea) process1->process2 if thiourea process3 Acidification process1->process3 if NaSH process2->process3 product This compound process3->product

Synthetic workflow for this compound.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known spectral properties of pyridazine derivatives and thiols, the following characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyridazine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating or -withdrawing character of the thiol/thione group.

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.3-2.7 ppm.

  • Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two coupled protons on the pyridazine ring. The exact chemical shifts and coupling constants would depend on the specific electronic environment.

  • Thiol Proton (-SH): A broad singlet that can appear over a wide range of chemical shifts, often between δ 3.0 and 5.0 ppm, and its position can be dependent on concentration and solvent. In its thione tautomer, this proton would be on a nitrogen atom (N-H) and would likely appear further downfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

  • Pyridazine Ring Carbons: Four distinct signals in the downfield region (δ 120-160 ppm). The carbon atom attached to the sulfur (C-3) would likely be the most downfield due to the influence of the heteroatoms.

  • C=S Carbon: In the thione tautomer, the C=S carbon would exhibit a characteristic signal significantly downfield, potentially in the range of δ 170-190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Below 3000 cm⁻¹.

  • C=N and C=C stretching (aromatic ring): In the region of 1400-1600 cm⁻¹.

  • S-H stretching (thiol): A weak band around 2550-2600 cm⁻¹. The presence or absence of this band can help in determining the predominant tautomeric form.

  • N-H stretching (thione tautomer): A broad band in the region of 3100-3400 cm⁻¹.

  • C=S stretching (thione tautomer): A band in the region of 1050-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.18 m/z). The fragmentation pattern would likely involve the loss of the methyl group, the thiol group, and fragmentation of the pyridazine ring.

Biological Activity and Applications

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of pyridazinone and thiopyridazinone derivatives has been shown to exhibit a wide range of biological activities. These include antimicrobial, anticancer, and enzyme inhibitory activities. The thiol group in this compound is a key functional group that can interact with biological targets, particularly through covalent modification of cysteine residues in enzymes or receptors. This makes it an interesting scaffold for the design of targeted covalent inhibitors in drug discovery. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound. Pyridazine derivatives are known to be of interest in the development of kinase inhibitors and other small-molecule therapeutics.[1]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable tool for researchers in organic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its functional groups offer multiple avenues for further chemical modification. While detailed biological studies on this specific molecule are limited, the known activities of related pyridazine derivatives suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties to aid in its application in research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-thiol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active molecules. The presence of a thiol group at the 3-position and a methyl group at the 6-position provides a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The thiol group, in particular, can act as a nucleophile, a metal ligand, or a precursor for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules with potential pharmacological activities. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom from a suitable precursor. The primary starting material for this transformation is 3-chloro-6-methylpyridazine, which is commercially available. The chloro group at the 3-position of the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This activation facilitates its displacement by a sulfur-containing nucleophile to introduce the desired thiol functionality.

Two main reagents are typically used as the sulfur source in this reaction: sodium hydrosulfide (NaSH) and thiourea. Both pathways lead to the formation of the target molecule, this compound, often in good yields.

Pathway A: Reaction with Sodium Hydrosulfide

This is a direct and efficient one-step method where 3-chloro-6-methylpyridazine is treated with sodium hydrosulfide. The hydrosulfide anion (SH⁻) acts as the nucleophile, directly displacing the chloride ion to form the thiol.

Pathway B: Reaction with Thiourea followed by Hydrolysis

This two-step approach involves an initial reaction of 3-chloro-6-methylpyridazine with thiourea. This forms an intermediate isothiouronium salt. Subsequent hydrolysis of this intermediate, typically under basic conditions, cleaves the C-S bond of the isothiourea group to liberate the desired thiol.

The logical flow of the primary synthesis pathway starting from 3-chloro-6-methylpyridazine is depicted in the following diagram:

Synthesis_Pathway A 3-Chloro-6-methylpyridazine D This compound A->D Pathway A E Isothiouronium Salt Intermediate A->E Pathway B (Step 1) B Sodium Hydrosulfide (NaSH) B->D C Thiourea C->E E->D Step 2 F Hydrolysis F->D

Primary synthesis pathways for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound from 3-chloro-6-methylpyridazine.

ParameterPathway A (NaSH)Pathway B (Thiourea)
Starting Material 3-Chloro-6-methylpyridazine3-Chloro-6-methylpyridazine
Reagent Sodium HydrosulfideThiourea, followed by a base
Solvent EthanolEthanol
Reaction Temperature RefluxReflux
Typical Yield 75-85%70-80%
Purity >95% (after recrystallization)>95% (after recrystallization)
Molecular Formula C₅H₆N₂SC₅H₆N₂S
Molecular Weight 126.18 g/mol 126.18 g/mol

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via the two primary pathways.

Pathway A: Synthesis using Sodium Hydrosulfide

Materials:

  • 3-Chloro-6-methylpyridazine

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in absolute ethanol.

  • Add a solution of sodium hydrosulfide hydrate (1.5 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 5-6. This will precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Pathway B: Synthesis using Thiourea and Subsequent Hydrolysis

Materials:

  • 3-Chloro-6-methylpyridazine

  • Thiourea

  • Ethanol (95%)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure: Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1 equivalent) and thiourea (1.2 equivalents) in 95% ethanol.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate out. If so, collect the solid by filtration. If not, the solution can be carried forward to the next step.

Step 2: Hydrolysis of the Isothiouronium Salt

  • To the isothiouronium salt (or the reaction mixture from Step 1), add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure this compound.

  • Dry the final product under vacuum.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.5 (br s, 1H, SH), 7.4 (d, 1H, J = 8.8 Hz, H-4), 6.9 (d, 1H, J = 8.8 Hz, H-5), 2.5 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175.0 (C=S), 150.0 (C-6), 130.0 (C-4), 125.0 (C-5), 21.0 (CH₃).

  • IR (KBr, cm⁻¹): ~3100-2900 (C-H stretching), ~1600 (C=N stretching), ~1150 (C=S stretching).

  • Mass Spectrometry (EI): m/z 126 (M⁺).

Conclusion

The synthesis of this compound is readily achievable through well-established nucleophilic aromatic substitution reactions. The use of 3-chloro-6-methylpyridazine as a starting material provides a convergent and efficient route to this valuable heterocyclic building block. Both the direct displacement with sodium hydrosulfide and the two-step procedure involving thiourea offer reliable methods for obtaining the target compound in good yields and high purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the further exploration and utilization of this compound in the design and synthesis of novel molecules with potential therapeutic applications.

Spectroscopic Analysis of 6-Methylpyridazine-3-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 6-Methylpyridazine-3-thiol. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and the tautomeric equilibrium it exhibits. It also includes standardized experimental protocols for acquiring such data.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, 6-methyl-2H-pyridazine-3-thione. This equilibrium is a critical consideration in the interpretation of spectroscopic data, as the observed spectra will likely represent a mixture of both tautomers. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and concentration.

Tautomeric equilibrium of this compound

Figure 1: Tautomeric equilibrium between the thiol and thione forms of 6-methylpyridazine.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Assignment
¹H2.3 - 2.6singlet--CH₃
¹H6.8 - 7.2doublet8 - 10H-4
¹H7.2 - 7.6doublet8 - 10H-5
¹H13.0 - 15.0broad singlet--SH (thiol) / -NH (thione)
¹³C20 - 25---CH₃
¹³C120 - 130--C-4
¹³C130 - 140--C-5
¹³C145 - 155--C-6
¹³C160 - 170--C-3

Note: The chemical shifts are estimations and can vary based on the solvent and the predominant tautomeric form.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (thione)3100 - 3300Medium-Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
S-H stretch (thiol)2550 - 2600Weak
C=S stretch (thione)1100 - 1250Strong
C=N stretch1580 - 1650Medium-Strong
C=C stretch1450 - 1600Medium

Note: The presence of both N-H and S-H stretching bands, along with a strong C=S band, would provide evidence for the tautomeric equilibrium.

Table 3: Mass Spectrometry (MS) Data
Technique Expected m/z Interpretation
Electron Ionization (EI)~126Molecular Ion [M]⁺
FragmentsLoss of -SH, -CH₃, etc.
Electrospray Ionization (ESI)~127[M+H]⁺
~149[M+Na]⁺

Note: The exact mass and fragmentation pattern would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable mass range.

    • ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structural Info IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Analyze Spectra & Identify Peaks NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Tautomerism_Consideration Consider Tautomeric Equilibrium Data_Analysis->Tautomerism_Consideration Structure_Confirmation Confirm Structure Tautomerism_Consideration->Structure_Confirmation Report Technical Report/Publication Structure_Confirmation->Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Crystal Structure of 6-Methylpyridazine-3-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridazine-3-thiol is a heterocyclic organic compound of interest within medicinal chemistry and drug development due to the established biological activities of the pyridazine scaffold. Pyridazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antihypertensive, analgesic, and antimicrobial activities. This technical guide serves to consolidate the available structural and synthetic information for this compound. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature indicates that the specific crystal structure of this compound has not been determined or is not publicly available at this time. Consequently, detailed quantitative data on its solid-state conformation, such as bond lengths, bond angles, and unit cell parameters, cannot be provided. This document will instead focus on general synthetic approaches and the known biological relevance of related pyridazine-3-thiol derivatives.

Introduction to Pyridazine Derivatives

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key component in numerous biologically active molecules. The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The diverse pharmacological profiles of pyridazine derivatives make them attractive scaffolds for the design and development of novel therapeutic agents.

Synthesis of this compound

A plausible synthetic workflow is outlined below. This diagram represents a logical relationship for the synthesis, not a confirmed experimental protocol.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Reagent Thiolating Agent (e.g., NaSH or Thiourea followed by hydrolysis) Start->Reagent Nucleophilic Aromatic Substitution Product This compound Reagent->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Crystalline this compound Purification->FinalProduct

Caption: A potential synthetic pathway for this compound.

General Experimental Considerations for Recrystallization

The purification of the final product would likely involve recrystallization to obtain a crystalline solid suitable for structural analysis. The choice of solvent is critical and is determined empirically. A suitable solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. The process generally involves:

  • Dissolving the crude product in a minimum amount of a suitable hot solvent.

  • Hot filtration to remove any insoluble impurities.

  • Slowly cooling the filtrate to allow for the formation of well-defined crystals.

  • Isolation of the crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals under vacuum.

Biological Significance of Pyridazine-3-thiol Derivatives

While the specific biological activity of this compound has not been extensively reported, the broader class of pyridazine-3-thiol and related pyridazinone derivatives has been the subject of significant research in drug discovery. These compounds have been investigated for a variety of therapeutic applications.

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. The diverse biological activities reported for pyridazine derivatives include:

  • Cardiovascular effects: Some pyridazinone derivatives have been developed as cardiotonic agents.

  • Anti-inflammatory and Analgesic activity: Certain substituted pyridazines have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antiviral properties: The pyridazine nucleus is present in compounds with activity against various pathogens.

  • Anticancer activity: The structural similarity of pyridazines to endogenous purines and pyrimidines has led to their investigation as potential anticancer agents.

The logical relationship between the pyridazine scaffold and its potential biological activities is depicted in the following diagram.

Biological_Activity cluster_activities Potential Therapeutic Areas Core Pyridazine Scaffold Properties Physicochemical Properties (Polarity, H-bonding capability) Core->Properties Binding Binding to Biological Targets Properties->Binding Activity Pharmacological Activities Binding->Activity Cardiovascular Cardiovascular Activity->Cardiovascular AntiInflammatory Anti-inflammatory Activity->AntiInflammatory Antimicrobial Antimicrobial Activity->Antimicrobial Anticancer Anticancer Activity->Anticancer

Caption: The relationship between the pyridazine scaffold and its diverse biological activities.

Conclusion and Future Directions

Despite the clear interest in pyridazine derivatives for drug discovery, a detailed crystallographic analysis of this compound is currently absent from public scientific databases. The determination of its crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for polymorphism. This information would be highly beneficial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents based on this scaffold. Future research efforts should be directed towards the synthesis of high-quality single crystals of this compound and their subsequent analysis by X-ray diffraction to elucidate its definitive solid-state structure. Such a study would fill a notable gap in the structural chemistry of pyridazine derivatives.

The Enigmatic Core: A Technical Guide to the Hypothesized Mechanism of Action of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action, biological targets, and signaling pathways for 6-Methylpyridazine-3-thiol is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented roles of its core chemical moieties—the pyridazine ring and the thiol group—and extrapolates from published data on its close structural analogs and derivatives. This compound is frequently utilized as a versatile synthetic intermediate in the development of pharmacologically active compounds.

Introduction: A Scaffold of Potential

This compound is a heterocyclic organic compound that has garnered interest in medicinal chemistry primarily as a foundational scaffold for the synthesis of novel therapeutic agents. The pyridazine ring is a recognized pharmacophore present in several approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition and binding to biological targets. The incorporation of a thiol (-SH) group at the 3-position introduces a highly reactive nucleophilic center, suggesting a potential for covalent and non-covalent interactions with a variety of biological macromolecules. This unique combination of a stable aromatic heterocycle and a reactive thiol group makes it a promising, albeit understudied, molecule.

Hypothesized Core Mechanism of Action

The mechanism of action of this compound is likely driven by the chemical reactivity of its thiol group, a feature common to many biologically active molecules. Thiol groups are known to play crucial roles in redox signaling and can act as potent nucleophiles, targeting electrophilic sites on proteins and other biomolecules.

Covalent Modification of Protein Targets

The primary hypothesized mechanism is the covalent modification of cysteine residues in the active or allosteric sites of enzymes. The thiol group of this compound can form disulfide bonds with cysteine residues on target proteins, a process known as S-thiolation. This can lead to the modulation of protein function, either through inhibition or activation. This reactivity is a cornerstone of the activity of many thiol-containing drugs and signaling molecules.

Non-Covalent Interactions

The pyridazine ring itself can participate in various non-covalent interactions that stabilize the binding of the molecule to a target. These include:

  • Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

  • π-π Stacking: The aromatic nature of the pyridazine ring allows for stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

These interactions would serve to orient the molecule correctly for the thiol group to exert its effect.

cluster_0 This compound cluster_1 Biological Target (e.g., Enzyme) cluster_2 Outcome Molecule This compound Target Protein Target (e.g., Kinase, Protease) Molecule->Target Non-covalent Binding (H-bonding, π-stacking) Cysteine Cysteine Residue (-SH) Molecule->Cysteine Covalent Bond Formation (Disulfide Bridge) Modulation Modulation of Protein Function (Inhibition/Activation) Cysteine->Modulation

Figure 1: Hypothesized interaction of this compound with a protein target.

Inferred Biological Activities from Structural Analogs

While direct data on this compound is scarce, studies on its derivatives provide strong clues to its potential biological activities. The core structure is often elaborated to target specific enzymes and signaling pathways.

Anti-Inflammatory Activity: COX-2 Inhibition

Derivatives of pyridazine have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For instance, pyrazole-pyridazine hybrids have shown potent and selective COX-2 inhibitory activity.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >1002.16>46.3
Hybrid Compound 5f 78.321.5052.21
Hybrid Compound 6e 96.452.2542.86
Hybrid Compound 6f 81.231.1570.63
Data summarized from a study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors.[1]

These findings suggest that the pyridazine scaffold is well-suited for fitting into the active site of COX-2, and by extension, this compound could serve as a starting point for the design of novel anti-inflammatory agents.

Modulation of Kinase Signaling Pathways

Pyridazine-containing compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling. Virtual screening and QSAR studies have identified pyridopyridazin-6-ones as potential inhibitors of p38-α mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[2] The p38 MAPK pathway is a well-established drug target for a range of diseases, including arthritis and inflammatory bowel disease.

Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) p38_MAPK p38 MAPK Proinflammatory_Cytokines->p38_MAPK Activation Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylation Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Pyridazine_Derivative Pyridazine Derivative (e.g., Pyridopyridazin-6-one) Pyridazine_Derivative->p38_MAPK Inhibition

Figure 2: Potential inhibition of the p38 MAPK signaling pathway by pyridazine derivatives.

Anticancer and Antimicrobial Potential

Various derivatives of pyridazine-3-thiol have demonstrated promising anticancer and antimicrobial activities. For example, 3-alkylthio-6-allylthiopyridazine derivatives have shown chemopreventive activity against hepatocarcinoma cells.[3] The mechanism in these contexts is often proposed to involve the interaction of the thiol-related group with essential microbial or cancer cell proteins.

Proposed Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Validation
  • Protocol: Affinity Chromatography-Mass Spectrometry

    • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) attached, ensuring the thiol group remains accessible.

    • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a relevant cell line (e.g., a cancer cell line or immune cells).

    • Affinity Pulldown: Use streptavidin-coated beads to pull down the probe-protein complexes.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

    • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that specifically bind to the probe.

    • Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Start Start: Synthesize Biotinylated Probe Incubate Incubate Probe with Cell Lysate Start->Incubate Pulldown Affinity Pulldown with Streptavidin Beads Incubate->Pulldown Wash Wash to Remove Non-specific Binders Pulldown->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Identify Potential Protein Targets MS->Identify Validate Validate Targets (SPR, ITC, Western Blot) Identify->Validate

Figure 3: Experimental workflow for target identification using affinity chromatography.

Enzyme Inhibition Assays
  • Protocol: In Vitro Kinase/Enzyme Inhibition Assay (e.g., for p38 MAPK or COX-2)

    • Reagents: Obtain purified recombinant human p38 MAPK or COX-2 enzyme, appropriate substrate (e.g., ATF2 for p38, arachidonic acid for COX-2), and ATP (for kinases).

    • Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).

    • Reaction Setup: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP or the substrate.

    • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time.

    • Detection: Quantify the product formation or substrate consumption. For kinases, this can be done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®). For COX-2, product formation (prostaglandins) can be measured using an EIA kit.

    • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Signaling Assays
  • Protocol: Western Blot for p38 MAPK Phosphorylation

    • Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 macrophages) and stimulate them with an agonist (e.g., LPS) in the presence or absence of varying concentrations of this compound for a specific duration.

    • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the effect of the compound on pathway activation.

Conclusion

This compound represents a molecule of significant latent potential. While it is primarily recognized as a synthetic building block, its inherent chemical features—a pharmacologically relevant pyridazine core and a reactive thiol group—suggest a plausible, yet unconfirmed, mechanism of action centered on the covalent or non-covalent modulation of protein function. The observed anti-inflammatory, anticancer, and kinase inhibitory activities of its derivatives strongly support the notion that this core structure is a valuable starting point for the development of novel therapeutics. Further dedicated research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the specific biological roles of this compound and unlock its full therapeutic potential.

References

The Multifaceted Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its high polarity and ability to act as a bioisostere for other aromatic systems, have made it a focal point for the development of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases, from cancers and microbial infections to inflammatory conditions and cardiovascular disorders.[3][4][5] This technical guide provides an in-depth overview of the significant biological activities of pyridazine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyridazine derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of pyridazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A curated summary of the anticancer activities of representative pyridazine compounds is presented in Table 1.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives

Compound IDSubstitution PatternCancer Cell LineCell Line OriginIC50 (µM)Reference
1a 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideMCF-7Breast Adenocarcinoma1-10[8]
1b 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideSK-MEL-28Skin Melanoma1-10[8]
2a Pyrazolo-pyridazine derivativeHepG-2Liver Carcinoma17.30[9]
2b Pyrazolo-pyridazine derivativeHCT-116Colon Carcinoma18.38[9]
2c Pyrazolo-pyridazine derivativeMCF-7Breast Adenocarcinoma27.29[9]
3 3,5-DiphenylpyridazineSR (Leukemia)Leukemia< 0.1[7]
4 Substituted Pyridazine4T1Mouse Breast Cancer>10[10]
5 Substituted PyridazineMDA-MB-231Human Breast Cancer>10[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with pyridazine derivatives at various concentrations incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement analysis Calculate IC50 values measurement->analysis end_node End analysis->end_node

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyridazine derivatives.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Further Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

A key mechanism of anticancer action for some pyridazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis and cell proliferation.

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][12][13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyridazine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
6a Escherichia coli-[3]
6b Pseudomonas aeruginosa-[3]
6c Staphylococcus aureus-[3]
7a S. aureus (MRSA)7.8[3]
7b E. coli7.8[3]
7c A. baumannii7.8[3]
8a P. aeruginosa7.48[3]
8b A. baumannii3.74[3]
9 S. aureus-[13]
10 Streptococcus faecalis-[13]
11 E. coli-[13]
12 P. aeruginosa-[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_compounds Prepare serial dilutions of pyridazine derivatives in a 96-well plate start->prepare_compounds inoculate_wells Inoculate each well with the microbial suspension prepare_compounds->inoculate_wells prepare_inoculum Prepare a standardized microbial inoculum prepare_inoculum->inoculate_wells incubation Incubate the plate at an appropriate temperature and duration inoculate_wells->incubation read_results Visually inspect for microbial growth incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Methodology:

  • Preparation of Compounds: Perform a two-fold serial dilution of the pyridazine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several pyridazine derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15][16]

Quantitative Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyridazine derivatives is assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency.

Table 3: In Vitro COX Inhibition by Pyridazine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
13a >1001.50>66.7[4]
13b >1001.15>86.9[4]
14a -0.26-[5]
14b -0.186.33[5]
15a -0.015521.29[14]
15b -0.016918.63[14]
Celecoxib 5.72.162.64[4]
Indomethacin --0.50[5]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic in vivo assay to evaluate the anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Start animal_grouping Group and fast rats start->animal_grouping initial_measurement Measure initial paw volume animal_grouping->initial_measurement compound_admin Administer pyridazine derivatives or control initial_measurement->compound_admin carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw compound_admin->carrageenan_injection paw_measurement Measure paw volume at different time intervals (e.g., 1, 2, 3, 4 hours) carrageenan_injection->paw_measurement calculate_inhibition Calculate the percentage of edema inhibition paw_measurement->calculate_inhibition end_node End calculate_inhibition->end_node

Caption: Workflow of the carrageenan-induced paw edema assay in rats.

Detailed Methodology:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

  • Grouping: Divide the animals into groups: a control group, a standard group (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of many pyridazine derivatives are mediated through the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

COX-2 Inflammatory Pathway

COX2_Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2 Phospholipase A2 PLA2->Arachidonic_Acid Cleaves Phospholipids to PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Metabolized by COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activates

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.

Other Significant Biological Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, pyridazine derivatives have shown promise in several other therapeutic areas.

Antihypertensive Activity

Certain pyridazine derivatives have demonstrated potent antihypertensive effects.[17][18][19] Their mechanism of action often involves vasodilation.[20]

Table 4: Antihypertensive Activity of Representative Pyridazine Derivatives

Compound IDAnimal ModelDoseRoute% Reduction in Mean Arterial Blood PressureReference
16 Spontaneously Hypertensive Rats---[17]
19 Spontaneously Hypertensive Rats---[17]
24 Spontaneously Hypertensive Rats---[17]
7c Spontaneously Hypertensive Rats-p.o.4.9 times more active than dihydralazine[18]
BQ 22-708 Hypertensive Patients5-15 mg-48 mm Hg reduction[20]

Experimental Protocol: Non-invasive Blood Pressure Measurement in Rats (Tail-Cuff Method)

This method allows for the repeated measurement of systolic blood pressure in conscious rats.

  • Animal Acclimatization: Acclimate the rats to the restraining device and tail-cuff for several days before the experiment to minimize stress-induced variations in blood pressure.

  • Procedure: Place the rat in a restrainer and attach a cuff and a sensor to its tail. The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.

  • Data Collection: Record the blood pressure before and at various time points after the administration of the test compound.

Analgesic Activity

Pyridazine derivatives have also been investigated for their analgesic properties, often evaluated using the acetic acid-induced writhing test in mice.[21][22]

Table 5: Analgesic Activity of Representative Pyridazine Derivatives

Compound IDAnimal ModelDose (mg/kg)Route% Inhibition of WrithingReference
15b Mice--More potent than aminopyrine[21]
15c Mice--More potent than aminopyrine[21]
15l Mice--More potent than aminopyrine[21]
7e Mice100-82.7[22]
PC4 Mice5.0 < ED50 < 5.5i.p.-[23]
PC13 Mice5.0 < ED50 < 5.5i.p.-[23]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity.[24][25][26]

  • Animal Grouping: Divide mice into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Antidepressant Activity

Some pyridazine derivatives have shown potential as antidepressant agents, with their activity often assessed using the forced swim test in mice.[23]

Table 6: Antidepressant Activity of Representative Pyridazine Derivatives

Compound IDAnimal ModelDose (mg/kg)RouteEffect on Immobility TimeReference
PC4 Mice5-20i.p.Reduced[23]
PC13 Mice5-20i.p.Reduced[23]

Experimental Protocol: Forced Swim Test in Mice

This test is a widely used model to screen for antidepressant activity.[2][11][27]

  • Apparatus: Use a transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each mouse in the cylinder for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle. After a specified time (e.g., 30-60 minutes), place the mice back into the water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: A significant reduction in the duration of immobility in the test group compared to the control group is indicative of an antidepressant-like effect.

Conclusion

The pyridazine scaffold is a versatile and valuable platform for the design and development of new therapeutic agents. The diverse and potent biological activities exhibited by pyridazine derivatives, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, analgesic, and antidepressant effects, underscore their immense potential in drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyridazine-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapies for a multitude of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of the Pyridazine Ring

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties distinguish it from other azines and its phenyl isostere, offering distinct advantages in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of the pyridazine nucleus, detailed experimental protocols for their determination, and insights into its role in drug design.

Electronic Properties and Aromaticity

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring profoundly influences its electronic distribution, resulting in a molecule with a significant dipole moment and distinct reactivity.[1][3] The electron-withdrawing nature of the nitrogen atoms leads to a π-electron deficient system, which impacts its aromaticity and interaction with biological targets.[2][3]

  • Dipole Moment : Pyridazine possesses the largest dipole moment among the diazine heterocycles (pyridazine, pyrimidine, pyrazine).[1] Theoretical calculations place its dipole moment at approximately 3.94 D to 4.67 D.[3][4] This high polarity is a key feature, contributing to increased water solubility and the capacity to engage in dipole-dipole interactions with target proteins.[1][5]

  • Aromaticity : The aromaticity of pyridazine is lower than that of benzene and pyridine.[1] The aromaticity index (IA) for pyridazine is calculated to be 79, compared to 86 for pyridine and 100 for benzene.[1] This reduced aromaticity is attributed to the destabilizing effect of the adjacent nitrogen atoms and influences the ring's reactivity.[3][6] Computational studies using methods like Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) have been employed to quantify the aromaticity of pyridazine and its derivatives.[7][8]

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. The inherent polarity of the pyridazine ring generally leads to lower lipophilicity compared to a phenyl ring.[1]

  • logP and logD : The partition coefficient (logP) measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[9] A negative logP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value denotes a preference for the organic phase (lipophilicity).[9] The pyridazine ring's dipole moment and hydrogen bonding capabilities contribute to lower logP/D values, which can confer beneficial physicochemical properties to a molecule.[1]

  • Solubility : Pyridazine is miscible with water and soluble in many organic solvents like ethanol, benzene, and diethyl ether.[5][10][11] The ability of the two nitrogen atoms to act as hydrogen bond acceptors enhances its aqueous solubility, a desirable trait for improving the pharmacokinetic profile of drug candidates.[1][12]

Basicity and Hydrogen Bonding Potential

The basicity of the pyridazine ring, quantified by its pKa value, is modest, which has significant implications for its behavior in physiological environments and its potential for salt formation.

  • pKa : The pKa of pyridazine is approximately 2.0-2.24, indicating it is a weak base.[1][3][5][13] This is considerably less basic than pyridine (pKa ≈ 5.2).[1][2] This weak basicity limits salt formation to strong acids but is advantageous in drug design as it can reduce interactions with off-target acidic residues.[1]

  • Hydrogen Bonding : Despite its low basicity, the pyridazine ring is a robust dual hydrogen-bond acceptor, a property that is crucial for molecular recognition and drug-target interactions.[1][14] The C-H bonds of the pyridazine ring, particularly at the C-3 position, can also act as hydrogen-bond donors.[1] This dual H-bonding capacity allows for specific and strong interactions within protein binding sites.[1]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for pyridazine and related heterocycles for comparative analysis.

Table 1: Core Physicochemical Properties of Pyridazine

PropertyValueSource(s)
Molecular FormulaC₄H₄N₂[10]
Molar Mass80.09 g·mol⁻¹[10]
Melting Point-8 °C[5][10]
Boiling Point208 °C[5][10]
Density~1.10 g/cm³[5][10]
Water SolubilityMiscible[5][10][11]

Table 2: Comparative Electronic and Acidity Properties of Azines

CompoundDipole Moment (D)pKaAromaticity Index (IA)
Pyridazine ~3.9 - 4.2 [1][3][15]~2.0 - 2.24 [1][3][13]79 [1]
Pyrimidine~2.3~1.1 - 1.3-
Pyrazine0~0.4 - 0.6-
Pyridine~2.2~5.286[1]
Benzene0-100[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for characterizing novel compounds. The following sections provide protocols for determining key physicochemical properties of pyridazine-containing molecules.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a highly precise technique for determining pKa values by monitoring pH changes during titration with an acid or base.[16]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the pyridazine compound in deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, though this will affect the absolute pKa value.[16]

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[17]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[17]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[17]

  • Titration Procedure:

    • Place 20 mL of the pyridazine solution into a temperature-controlled titration vessel. Add KCl to maintain ionic strength.[17]

    • If titrating the conjugate acid, add a known excess of 0.1 M HCl to fully protonate the compound.

    • Immerse the calibrated pH electrode and a stirrer into the solution. Purge the solution with nitrogen to displace dissolved CO₂.[17]

    • Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to identify the equivalence point, where the slope is maximal.[16]

    • The pKa is equal to the pH at the half-equivalence point.

G Workflow for pKa Determination by Potentiometric Titration cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Analyte, Titrant (NaOH/HCl) & Ionic Strength (KCl) Solutions calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) setup Assemble Titration Vessel with Analyte, Electrode, Stirrer calibrate_ph->setup purge Purge with Nitrogen to Remove CO2 setup->purge titrate Add Titrant in Precise Increments purge->titrate record Record pH after each Addition titrate->record record->titrate Repeat until past equivalence plot_curve Plot pH vs. Titrant Volume record->plot_curve find_ep Determine Equivalence Point (Max First Derivative) plot_curve->find_ep calc_pka Calculate pKa (pH at Half-Equivalence Point) find_ep->calc_pka G Workflow for logP Determination by Shake-Flask Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pre_saturate Pre-saturate n-Octanol and Aqueous Phase add_analyte Add Analyte to Biphasic System pre_saturate->add_analyte prep_analyte Prepare Analyte Stock Solution prep_analyte->add_analyte shake Shake to Reach Equilibrium add_analyte->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_phases Sample Aliquots from Both Phases centrifuge->sample_phases quantify Quantify Concentration (e.g., HPLC-UV) sample_phases->quantify calc_logp Calculate logP = log10([Octanol]/[Aqueous]) quantify->calc_logp G Influence of Pyridazine Properties on Drug Design cluster_core Core Physicochemical Properties cluster_pharma Pharmacokinetic & Pharmacodynamic Outcomes cluster_result Drug Development Advantages dipole High Dipole Moment solubility Improved Aqueous Solubility dipole->solubility h_bond H-Bond Acceptor h_bond->solubility binding Specific Target Binding h_bond->binding pka Weak Basicity (pKa ≈ 2.2) off_target Reduced Off-Target Ionic Interactions pka->off_target planarity Aromatic Planarity planarity->binding π-π stacking adme Favorable ADME Profile solubility->adme permeability Modulated Permeability permeability->adme potency Enhanced Potency & Selectivity binding->potency toxicity Lower Toxicity off_target->toxicity

References

The Thiol Group in Heterocyclic Compounds: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiol (-SH) group, a sulfur analogue of the hydroxyl group, imparts unique and potent reactivity to the heterocyclic scaffolds vital in medicinal chemistry and drug development. Its distinct properties, including high nucleophilicity, acidity, and propensity for oxidation, make it a key player in various biological processes and a valuable functional group for the design of novel therapeutics. This guide provides a comprehensive overview of the reactivity of the thiol group in heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Reactivity Principles of Heterocyclic Thiols

The reactivity of a thiol group is fundamentally governed by the ease of deprotonation to form the more nucleophilic thiolate anion (-S⁻). This equilibrium is influenced by the electronic properties of the heterocyclic ring system to which it is attached.

Acidity and pKa

The acidity of the thiol group, quantified by its pKa value, is a critical determinant of its reactivity at physiological pH. A lower pKa indicates a stronger acid, meaning the thiol is more readily deprotonated to the reactive thiolate form. The pKa of a heterocyclic thiol is significantly influenced by the nature of the heteroatoms and the overall aromaticity of the ring. Electron-withdrawing groups within the heterocycle tend to stabilize the thiolate anion, thereby lowering the pKa and increasing the proportion of the reactive thiolate at a given pH.

Table 1: pKa Values of Selected Heterocyclic Thiols

Heterocyclic CompoundThiol PositionpKaReference
2-Mercaptopyrimidine27.33 (Predicted)[1]
6-Mercaptopurine67.77[2]
2-Mercaptobenzothiazole27.2
5-Mercapto-1-methyltetrazole53.5
2-Thiouracil27.6

Note: Experimental conditions can influence pKa values. The data presented are for aqueous solutions at or near room temperature.

Nucleophilicity

Thiols and especially thiolates are excellent nucleophiles.[3] The soft nature of the sulfur atom and the high polarizability of the S-H bond contribute to this property.[4] This high nucleophilicity allows heterocyclic thiols to readily participate in a variety of reactions, including nucleophilic substitution and addition reactions, which are fundamental to their biological activity and synthetic utility.

Oxidation-Reduction Reactions

The thiol group is susceptible to oxidation, a process that is central to many of its biological functions, including redox signaling.[5] Thiols can be oxidized to a range of sulfur-containing species, with the most common being the formation of a disulfide bond (-S-S-) through the coupling of two thiol groups.[6] This reversible thiol-disulfide interchange is a key mechanism for regulating protein function and is a target for drug design.[4]

Key Reactions of Heterocyclic Thiols

The versatile reactivity of the thiol group in heterocyclic compounds enables a wide array of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

Heterocyclic thiols are effective nucleophiles in SNAr reactions, displacing leaving groups on activated aromatic and heteroaromatic rings.[7][8] The reaction rate is dependent on the nature of the heterocyclic thiol, the electrophilicity of the aromatic ring, and the nature of the leaving group. For electron-deficient heteroarenes, these reactions can proceed smoothly.[7]

Michael Addition

Thiolates readily undergo Michael addition to α,β-unsaturated carbonyl compounds, a reaction of significant importance in both biological systems and synthetic chemistry.[9] This conjugate addition is a key mechanism by which thiol-containing biomolecules, such as glutathione, detoxify electrophilic species.

Oxidation to Disulfides and Other Sulfur Oxides

The oxidation of heterocyclic thiols can be achieved with a variety of oxidizing agents. Mild oxidants typically yield disulfides, while stronger oxidizing agents can lead to the formation of sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[3] The rate of oxidation is highly dependent on the specific thiol and the oxidizing agent.

Table 2: Second-Order Rate Constants for the Oxidation of Selected Thiols

ThiolOxidantRate Constant (M⁻¹s⁻¹)Reference
Glutathione (GSH)Superoxide Radical1.8 x 10⁵[10]
CysteineHydrogen Peroxide1 - few hundred[11]
Peroxidative CysteineHydrogen Peroxide10⁶ - 10⁸[11]

Signaling Pathways Involving Heterocyclic Thiols

Thiol-containing heterocyclic compounds, particularly purine analogues, play a crucial role in various signaling pathways, often by acting as enzyme inhibitors or modulators.

Purinergic Signaling and Thiopurine Drugs

Thiopurine drugs, such as 6-mercaptopurine and azathioprine, are purine analogues that contain a thiol group. They are widely used as immunosuppressants and in cancer chemotherapy. Their mechanism of action involves their metabolic conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. They also inhibit de novo purine synthesis, a key pathway for cell proliferation.

Purine_Metabolism_and_Thiopurine_Action cluster_Salvage Salvage Pathway cluster_Thiopurine Thiopurine Metabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT Guanine Guanine Guanine->GMP HPRT HPRT HPRT Mercaptopurine 6-Mercaptopurine TIMP Thio-IMP TIMP->PRPP Inhibition TXMP Thio-XMP TGMP Thio-GMP TGNs Thioguanine Nucleotides DNA_RNA DNA & RNA Synthesis TGNs->DNA_RNA Incorporation & Cytotoxicity

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a heterocyclic thiol using potentiometric titration.

Materials:

  • Heterocyclic thiol compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beaker (50 or 100 mL)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the heterocyclic thiol and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa should be considered. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

  • Initial pH Adjustment: Place the beaker with the analyte solution on the magnetic stirrer and immerse the pH electrode. If the thiol is expected to be acidic, the initial pH can be left as is. If it is amphoteric, the solution can be acidified with a small amount of 0.1 M HCl to a pH of about 2-3 to ensure the thiol group is fully protonated.

  • Titration: Begin stirring the solution gently. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH has risen significantly past the expected pKa, typically to around pH 11-12.

  • Data Analysis: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point). Alternatively, a first or second derivative plot can be used to more accurately determine the equivalence point.

Kinetic Analysis of Thiol-Ene Reaction by UV-Vis Spectrophotometry

This protocol describes a method for determining the reaction kinetics of a heterocyclic thiol with an α,β-unsaturated carbonyl compound (a Michael acceptor) using UV-Vis spectrophotometry.

Materials:

  • Heterocyclic thiol

  • α,β-unsaturated carbonyl compound (e.g., N-ethylmaleimide)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the heterocyclic thiol and the Michael acceptor in the phosphate buffer. The concentrations should be chosen such that after mixing, the final concentrations are suitable for spectrophotometric monitoring and ensure pseudo-first-order conditions (i.e., one reactant is in large excess, typically 10-fold or more).

  • Wavelength Selection: Determine the absorption spectra of the reactants and the expected product separately to identify a wavelength where there is a significant change in absorbance upon reaction. Often, the disappearance of the Michael acceptor can be monitored.

  • Kinetic Measurement: Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C). In a quartz cuvette, add the phosphate buffer and the solution of the reactant in excess. Place the cuvette in the spectrophotometer and record a baseline. To initiate the reaction, add a small, known volume of the limiting reactant stock solution, mix quickly and thoroughly, and immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis: Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reactant. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential decay equation: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the end of the reaction. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the reactant in excess: k₂ = kobs / [Reactant]excess.

Experimental Workflow: Screening of Heterocyclic Thiol Inhibitors

The following diagram illustrates a typical workflow for the high-throughput screening of a library of heterocyclic thiol compounds for their inhibitory activity against a target enzyme.

Inhibitor_Screening_Workflow cluster_Preparation Assay Preparation cluster_HTS High-Throughput Screening (HTS) cluster_Analysis Data Analysis & Hit Validation Library Heterocyclic Thiol Library Dispensing Dispense Library Compounds into Assay Plates Library->Dispensing Enzyme Target Enzyme Solution Preincubation Pre-incubate Enzyme with Compounds Enzyme->Preincubation Substrate Substrate Solution Initiation Initiate Reaction by adding Substrate Substrate->Initiation Buffer Assay Buffer Buffer->Dispensing Dispensing->Preincubation Preincubation->Initiation Detection Measure Enzyme Activity (e.g., Fluorescence, Absorbance) Initiation->Detection Primary Primary Hit Identification (% Inhibition > Threshold) Detection->Primary DoseResponse Dose-Response Curves (IC50 Determination) Primary->DoseResponse Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Conclusion

The thiol group is a cornerstone of reactivity in many biologically active heterocyclic compounds. Its unique electronic properties, governed by the nature of the heterocyclic ring, dictate its acidity, nucleophilicity, and redox behavior. A thorough understanding of these characteristics, supported by quantitative data and robust experimental protocols, is essential for the rational design and development of novel therapeutics that target thiol-mediated biological processes. The visualization of the intricate signaling pathways and experimental workflows provides a clear framework for researchers to navigate the complexities of drug discovery in this important area of medicinal chemistry.

References

An In-Depth Technical Guide on Tautomerism in Pyridazine-3-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3-thiol and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A critical aspect of their chemical behavior is the existence of a prototropic tautomeric equilibrium between the pyridazine-3-thiol (thiol) form and the pyridazine-3(2H)-thione (thione) form. This equilibrium is highly sensitive to the molecular environment, including solvent polarity, pH, and substitution patterns on the pyridazine ring. Understanding and controlling this tautomerism is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic properties, and ensuring consistent biological efficacy. This technical guide provides a comprehensive overview of the core principles of tautomerism in pyridazine-3-thiol compounds, detailed experimental protocols for their synthesis and analysis, and quantitative data on tautomeric equilibria.

Introduction to Thiol-Thione Tautomerism in Pyridazine-3-thiol

The tautomerism in pyridazine-3-thiol compounds involves the migration of a proton between the sulfur atom and a nitrogen atom of the pyridazine ring. This results in two distinct tautomeric forms: the aromatic pyridazine-3-thiol and the non-aromatic pyridazine-3(2H)-thione.

The position of this equilibrium is a delicate balance of several factors:

  • Aromaticity: The thiol form possesses an aromatic pyridazine ring, which confers a degree of stabilization.

  • Bond Energies: The thione form contains a carbon-sulfur double bond (C=S), which is generally weaker than a carbon-sulfur single bond (C-S) and a nitrogen-hydrogen bond (N-H) compared to a sulfur-hydrogen bond (S-H).

  • Solvation: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar thione tautomer, while non-polar solvents favor the less polar thiol form.[1]

  • Substituent Effects: Electron-donating or withdrawing groups on the pyridazine ring can influence the electron density and basicity of the nitrogen atoms and the acidity of the thiol proton, thereby shifting the equilibrium. For instance, the introduction of a 2-pyrrolyl group at the 6-position has been shown to shift the equilibrium towards the thiol structure compared to the unsubstituted parent compound.[1]

  • pH: The acidity or basicity of the medium can significantly impact the ionization state of the molecule, thereby influencing the predominant tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the two tautomers at equilibrium is defined by the tautomeric equilibrium constant, KT = [thione]/[thiol]. The determination of KT is essential for quantitative structure-activity relationship (QSAR) studies. Spectroscopic methods are the primary tools for these measurements.

Table 1: Tautomeric Equilibrium Constants (KT) for Pyridazine-3-thione Derivatives

CompoundSolventMethodKT ([thione]/[thiol])Predominant FormReference
Pyridazin-3-thioneNot SpecifiedEstimation from pKa~105.2Thione[1]
6-(2-Pyrrolyl)pyridazin-3-thioneNot SpecifiedCalculation from pKa~6250Thione[1]

Experimental Protocols

Synthesis of Pyridazine-3-thiol Derivatives

A common route to pyridazine-3-thiol derivatives involves the reaction of a corresponding chloropyridazine with a sulfur nucleophile.

3.1.1. Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a key intermediate for the synthesis of many pyridazine derivatives. It can be prepared from maleic anhydride and hydrazine, followed by chlorination.

  • Step 1: Synthesis of Pyridazine-3,6-diol: To a stirred solution of hydrazine hydrate (e.g., 80% solution) in concentrated HCl at a low temperature (below 10 °C), maleic anhydride is added. The mixture is then heated at reflux (e.g., 105-110 °C) for several hours. After cooling and dilution with water, the product, pyridazine-3,6-diol, is collected by filtration.[2]

  • Step 2: Chlorination of Pyridazine-3,6-diol: Pyridazine-3,6-diol is treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated, and after completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched with an ice-cold saturated solution of sodium bicarbonate to neutralize the acid. The product, 3,6-dichloropyridazine, is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified.[3]

3.1.2. Synthesis of 6-Chloropyridazine-3-thiol

6-Chloropyridazine-3-thiol can be synthesized from 3,6-dichloropyridazine. While a specific detailed protocol for this direct conversion was not found in the immediate search results, a general approach would involve the selective nucleophilic substitution of one chlorine atom with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction conditions (solvent, temperature, and stoichiometry) would need to be carefully controlled to favor monosubstitution.

Spectroscopic Analysis of Tautomerism

3.2.1. Quantitative ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The ratio of tautomers can be determined by integrating the signals corresponding to unique protons in each form.

  • Sample Preparation: Prepare a solution of the pyridazine-3-thiol compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, Methanol-d4) at a known concentration.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for full relaxation of the nuclei. This is crucial for accurate integration.

    • Use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Identify well-resolved signals that are unique to the thiol and thione tautomers. For example, the S-H proton of the thiol form and the N-H proton of the thione form, or specific aromatic protons whose chemical shifts are distinct for each tautomer.

    • Integrate the selected signals.

    • Calculate the molar ratio of the tautomers from the integral values. The tautomeric equilibrium constant (KT) can then be determined.

3.2.2. UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the absorption spectra of the compound in different solvents. The thiol and thione forms have different chromophores and thus exhibit distinct absorption maxima (λmax).

  • Sample Preparation: Prepare a series of dilute solutions of the pyridazine-3-thiol compound in solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

  • Spectral Analysis:

    • The thione tautomer, with its C=S chromophore, typically shows an absorption band at a longer wavelength compared to the thiol tautomer.[4]

    • Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity. A bathochromic shift (to longer wavelengths) with increasing solvent polarity generally indicates the stabilization of the thione form.

    • By identifying the λmax for each tautomer (often determined using "locked" derivatives where the proton is replaced by a methyl group on either the sulfur or nitrogen atom), the relative concentrations of the two forms in different solvents can be estimated using the Beer-Lambert law, assuming the molar absorptivities are known or can be approximated.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can help distinguish between the thiol and thione tautomers.

  • Thiol Form: Characterized by the presence of an S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹.

  • Thione Form: Characterized by the presence of a C=S stretching vibration, which is often found in the region of 1050-1250 cm⁻¹, and an N-H stretching vibration around 3100-3300 cm⁻¹.

Visualization of Concepts

Tautomeric Equilibrium

Caption: Thiol-thione tautomeric equilibrium in pyridazine-3-thiol.

Experimental Workflow for Tautomerism Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis cluster_factors Influencing Factors cluster_output Output Start Starting Materials (e.g., 3,6-Dichloropyridazine) Synthesis Synthesis of Pyridazine-3-thiol Derivative Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR Quantitative ¹H NMR Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis IR IR Spectroscopy Purification->IR Data Data Analysis (K_T Determination) NMR->Data UVVis->Data IR->Data Qualitative SAR Structure-Activity Relationship Data->SAR Solvent Varying Solvents Solvent->NMR Solvent->UVVis pH Varying pH pH->NMR pH->UVVis

Caption: Workflow for the analysis of tautomerism in pyridazine-3-thiol compounds.

Conclusion

The thiol-thione tautomerism of pyridazine-3-thiol compounds is a fundamental property that significantly influences their chemical and biological characteristics. A thorough understanding and quantitative characterization of this equilibrium are essential for the rational design and development of novel therapeutic agents based on the pyridazine scaffold. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and modulate the tautomeric behavior of these promising molecules, ultimately aiding in the discovery of more effective and reliable drugs. The interplay of aromaticity, bond energies, solvent effects, and substituent modifications offers a rich area for further exploration to fine-tune the properties of pyridazine-3-thiol derivatives for specific biological targets.

References

Stability and Storage of 6-Methylpyridazine-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Methylpyridazine-3-thiol. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide draws upon established principles for handling and storing structurally related pyridazine and thiol-containing molecules. It is intended to provide a robust framework for researchers to ensure the integrity and reliability of this compound in their experimental workflows.

Chemical Properties and Inherent Stability

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group and a thiol group. The presence of the thiol (-SH) group is a primary determinant of its chemical reactivity and stability. Thiols are known to be susceptible to oxidation, particularly in the presence of air (oxygen), oxidizing agents, and under certain pH conditions. The pyridazine ring itself possesses distinct physicochemical properties that can be influenced by its substituents.

A related compound, 2-Amino-6-methylpyridine, is reported to be chemically stable under standard ambient conditions (room temperature) but is sensitive to strong heating[1]. This suggests that while the core pyridazine structure offers a degree of stability, external factors can promote degradation.

General Stability Profile

Based on the general behavior of thiol and pyridazine compounds, the stability of this compound is expected to be influenced by several factors:

  • Oxidation: The thiol group is readily oxidized to form a disulfide bridge, leading to the formation of dimers or mixed disulfides with other thiol-containing molecules. This process is often catalyzed by trace metal ions and is accelerated at higher pH values where the more nucleophilic thiolate anion is present[2][3].

  • Temperature: Elevated temperatures can increase the rate of degradation reactions. As noted for a similar pyridazine derivative, strong heating should be avoided[1].

  • Light: Many organic compounds, including those with heterocyclic rings, can be susceptible to photodegradation. Exposure to UV or even visible light may initiate degradation pathways.

  • pH: The stability of the thiol group is pH-dependent. Alkaline conditions favor the formation of the thiolate anion, which is more prone to oxidation[2][3].

Table 1: Summary of Qualitative Stability Factors for this compound

FactorInfluence on StabilityRecommendations
Air (Oxygen) HighProne to oxidation. Handle under an inert atmosphere (e.g., nitrogen or argon)[2].
Light PotentialProtect from light by storing in amber vials or in the dark.
Temperature HighAvoid exposure to high temperatures[1]. Store in a cool environment.
Humidity ModerateStore in a dry environment to prevent potential hydrolysis or moisture-mediated degradation.
pH HighAvoid alkaline conditions to minimize oxidation of the thiol group[2][3].
Oxidizing Agents HighAvoid contact with oxidizing agents.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. These are based on general best practices for storing air- and light-sensitive thiol compounds.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
Atmosphere Store under an inert atmosphere such as nitrogen or argon to prevent oxidation[2].
Container Use tightly sealed, amber glass vials to protect from light and moisture.
Location Store in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.

Potential Degradation Pathway

The primary degradation pathway for this compound is anticipated to be the oxidation of the thiol group to form a disulfide.

G This compound This compound Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Oxidation (O2, metal ions)

Caption: Potential oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

Due to the lack of specific stability-indicating methods for this compound, the following general protocols for related compounds can be adapted.

Stability-Indicating HPLC Method (General Protocol)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common technique for assessing the stability of pharmaceutical compounds and detecting degradation products.

Objective: To develop a stability-indicating RP-HPLC method to separate the parent compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade formic acid or other suitable buffer components

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to improve peak shape). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standard solutions by diluting the stock solution.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies. Expose solutions of the compound to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Analysis: Inject the stressed samples and a non-stressed control solution into the HPLC system.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Validation Prepare Solutions Prepare Solutions Forced Degradation Forced Degradation Prepare Solutions->Forced Degradation HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment Method Validation Method Validation Peak Purity Assessment->Method Validation

Caption: Workflow for a forced degradation study.

Quantification of Thiol Content using Ellman's Test

Ellman's test is a colorimetric assay used to quantify the concentration of free thiol groups in a sample[4][5].

Objective: To determine the concentration of the thiol group in a sample of this compound, which can be used to assess degradation over time.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Sample containing this compound

  • Spectrophotometer

Methodology:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.

  • Prepare Sample Solution: Dissolve the this compound sample in the reaction buffer to a known concentration.

  • Reaction: In a cuvette, mix the sample solution with the DTNB solution. The final volume and concentrations should be optimized for the expected thiol concentration.

  • Incubation: Incubate the reaction mixture at room temperature for 15 minutes to allow the color to develop fully.

  • Measurement: Measure the absorbance of the solution at 412 nm against a blank containing the reaction buffer and DTNB.

  • Calculation: Calculate the concentration of thiol groups using the Beer-Lambert law:

    • Concentration (M) = Absorbance / (ε × l)

    • Where ε (molar extinction coefficient) for the product, 2-nitro-5-thiobenzoate (TNB), is 14,150 M⁻¹cm⁻¹ at 412 nm, and l is the path length of the cuvette (typically 1 cm)[4].

Conclusion

While specific, quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from the well-established chemistry of pyridazines and thiols. The primary degradation pathway is likely oxidation of the thiol group, which can be mitigated by careful handling and storage. Researchers and drug development professionals should store this compound in a cool, dry, and dark environment under an inert atmosphere to ensure its long-term stability and the reliability of experimental results. The implementation of appropriate analytical methods, such as a validated stability-indicating HPLC method and quantification of thiol content, is crucial for monitoring the integrity of this compound over time.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyridazine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-based scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6-methylpyridazine-3-thiol core, in particular, serves as a versatile intermediate for the synthesis of a wide range of derivatives. These compounds have shown promise as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and as inducers of apoptosis.

These application notes provide detailed protocols for the synthesis of this compound and its derivatives, along with a summary of their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the pyridazine scaffold.

Data Presentation

Table 1: Synthesis and Characterization of this compound and Intermediates
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)References
6-Methylpyridazin-3(2H)-oneC₅H₆N₂O110.11~90148-151[1]
3-Chloro-6-methylpyridazineC₅H₅ClN₂128.5665-8559-62[1]
This compoundC₅H₆N₂S126.18~80178-180[2]
Table 2: Anticancer Activity of Pyridazine Derivatives
Compound ClassTarget Cancer Cell LinesIC₅₀ (µM)Mechanism of ActionReferences
Pyrazolo[3,4-d]pyridazine DerivativesA549 (Lung), HCT-116 (Colorectal), HepG2 (Liver)Varies (e.g., PPD-1 shows high activity on A549)Induction of apoptosis via disruption of Bcl-2/Bax balance.[3][4][5][3][4][5]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine DerivativesMCF-7 (Breast), SK-MEL-28 (Melanoma)1-10Kinase Inhibition[6]
Pyridine-derived VEGFR-2 InhibitorsHepG2 (Liver), MCF-7 (Breast)4.25 - 12.83VEGFR-2 Inhibition[7]
Nicotinamide-based VEGFR-2 InhibitorsHCT-116 (Colorectal), HepG-2 (Liver)7.8 - 9.3VEGFR-2 Inhibition, Induction of apoptosis[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from levulinic acid. The key steps involve the formation of the pyridazinone ring, followed by chlorination and subsequent thionation.

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 6-methylpyridazin-3(2H)-one.

Step 2: Synthesis of 3-Chloro-6-methylpyridazine

  • Reaction Setup: In a round-bottom flask, place 6-methylpyridazin-3(2H)-one (1 equivalent).

  • Chlorination: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) portion-wise while cooling the flask in an ice bath.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 3-chloro-6-methylpyridazine. A patent describes a similar process where 3-chloro-6-methyl pyridazine is oxidized to 6-chloropyridazine-3-carboxylic acid.[1]

Step 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Thionation: Add thiourea (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours.

  • Hydrolysis: After reflux, add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) and continue to heat for another 1-2 hours to hydrolyze the intermediate.

  • Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound. A similar reaction of a chloropyridazine with phosphorus pentasulphide can also yield the corresponding pyridazinethione.[2]

Mandatory Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow Levulinic_Acid Levulinic Acid Step1 Step 1: Ring Closure Levulinic_Acid->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Methylpyridazinone 6-Methylpyridazin-3(2H)-one Step1->Methylpyridazinone Step2 Step 2: Chlorination Methylpyridazinone->Step2 POCl3 POCl3 POCl3->Step2 Chloromethylpyridazine 3-Chloro-6-methylpyridazine Step2->Chloromethylpyridazine Step3 Step 3: Thionation Chloromethylpyridazine->Step3 Thiourea Thiourea Thiourea->Step3 Methylpyridazinethiol This compound Step3->Methylpyridazinethiol

Caption: Synthetic route for this compound.

VEGFR-2 Signaling and Apoptosis Induction by Pyridazine Derivatives

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Apoptosis Apoptosis CytoC->Apoptosis Induces Pyridazine This compound Derivatives Pyridazine->VEGFR2 Inhibits Pyridazine->Bcl2 Downregulates Pyridazine->Bax Upregulates

Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis.

References

6-Methylpyridazine-3-thiol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 6-Methylpyridazine-3-thiol is emerging as a highly versatile heterocyclic building block in organic synthesis, enabling the development of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structural features, including the reactive thiol group and the pyridazine core, allow for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with promising biological activities.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.

Application Notes

This compound serves as a valuable scaffold for the synthesis of a variety of heterocyclic compounds. The presence of the thiol group allows for facile S-alkylation, S-acylation, and cyclocondensation reactions, while the pyridazine ring itself can be further functionalized. This dual reactivity makes it a key intermediate in the generation of compound libraries for drug discovery and the development of functional materials.

Key Applications:

  • Antimicrobial Agents: Derivatives of this compound have shown promise as antimicrobial agents. The introduction of various substituents on the sulfur atom can modulate the biological activity against a range of bacterial and fungal strains.

  • Anticancer Agents: The pyridazine core is a recognized pharmacophore in many anticancer drugs. Compounds synthesized from this compound have been investigated for their potential to inhibit cancer cell proliferation. Notably, pyridazine derivatives have been identified as inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

  • Fused Heterocyclic Systems: this compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyridazino[3,4-b][1][2]thiazines. These fused systems possess unique three-dimensional structures and have been explored for a variety of biological activities.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes the synthesis of 3-(alkylthio)-6-methylpyridazines through the S-alkylation of this compound with alkyl halides.

Workflow for S-Alkylation:

S_Alkylation_Workflow start Start dissolve Dissolve this compound and base (e.g., K2CO3) in a solvent (e.g., DMF or Ethanol) start->dissolve add_alkyl_halide Add alkyl halide (e.g., benzyl chloride) dissolve->add_alkyl_halide heat Heat the reaction mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous work-up and extraction with an organic solvent monitor->workup purify Purify the product by column chromatography workup->purify characterize Characterize the product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General workflow for the S-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride)

  • Base (e.g., potassium carbonate, sodium ethoxide)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or ethanol), add a base (1.2-1.5 eq) (e.g., potassium carbonate or sodium ethoxide).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) (e.g., benzyl chloride) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(alkylthio)-6-methylpyridazine.

Quantitative Data (Example):

ProductAlkyl HalideBaseSolventReaction TimeYield (%)
3-(Benzylthio)-6-methylpyridazineBenzyl chlorideK₂CO₃DMF4 h85-95
3-(Ethylthio)-6-methylpyridazineEthyl iodideNaOEtEthanol3 h80-90
Protocol 2: Synthesis of Pyridazino[3,4-b][1][2]thiazin-6(7H)-one Derivatives

This protocol outlines the synthesis of a fused heterocyclic system from a pyridazine-3-thione derivative, which is analogous to this compound.

Reaction Scheme for Thiazine Synthesis:

Thiazine_Synthesis start Pyridazine-3-thione Derivative reagents + Chloroacetic Acid + Anhydrous Sodium Acetate + Acetic Acid/Acetic Anhydride product Pyridazino[3,4-b][1,4]thiazin-6(7H)-one Derivative reagents->product

Caption: Synthesis of a pyridazino[3,4-b][1][2]thiazin-6(7H)-one derivative.

Materials:

  • 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione (as a model compound)

  • Chloroacetic acid

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Acetic anhydride

  • p-Chlorobenzaldehyde (for further derivatization in the cited example)

Procedure: [1]

  • A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione (0.01 mol), chloroacetic acid (0.01 mol), and anhydrous sodium acetate (0.01 mol) in a mixture of glacial acetic acid/acetic anhydride (40 mL, 3:1) is prepared.[1]

  • For the synthesis of the specific derivative in the cited literature, 3,4-dimethoxybenzaldehyde (0.01 mol) was also added at this stage.[1]

  • The reaction mixture is heated under reflux for 3 hours.[1]

  • After cooling, the mixture is poured into water.[1]

  • The solid formed is collected by filtration and crystallized from dioxane.[1]

Characterization Data (Example from literature for a similar compound): [1]

  • IR (ν, cm⁻¹): Absence of C=S band, presence of C=O band around 1697.[1]

  • ¹H-NMR (δ ppm): Signals corresponding to the pyridazine and newly formed thiazine ring protons.[1]

  • MS, m/z (%): Molecular ion peak corresponding to the expected product.[1]

Biological Activity and Signaling Pathways

Derivatives of pyridazine have been shown to exhibit a wide range of biological activities, including anticancer effects. One of the key mechanisms of action for some pyridazine-based anticancer agents is the inhibition of protein kinases. Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Hypothetical Kinase Inhibition Signaling Pathway:

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridazine derivative, synthesized from this compound, acts as a kinase inhibitor. In this example, the inhibitor targets a receptor tyrosine kinase (RTK), preventing downstream signaling that leads to cell proliferation.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Inhibitor Pyridazine Derivative Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A simplified diagram of a kinase signaling pathway inhibited by a pyridazine derivative.

This document provides a starting point for the exploration of this compound as a valuable building block in organic synthesis. The provided protocols and application notes are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for 6-Methylpyridazine-3-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-thiol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyridazine core is a "privileged scaffold," known for its ability to interact with various biological targets due to its unique physicochemical properties, including its high dipole moment and capacity for hydrogen bonding.[1] The presence of a reactive thiol group at the 3-position and a methyl group at the 6-position provides synthetic handles for the development of diverse compound libraries for drug discovery. Pyridazine and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential therapeutic agents.

Synthetic Applications

This compound is an excellent starting material for the synthesis of a variety of derivatives. The thiol group can be readily alkylated, oxidized, or used in coupling reactions to introduce diverse functionalities. A common and effective synthetic route involves the S-alkylation of this compound to generate thioether derivatives, which can then be further modified.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound alkylation S-alkylation with R-X start->alkylation diversification Further Diversification (e.g., Suzuki Coupling) alkylation->diversification purification Purification and Characterization diversification->purification screening Primary Biological Screening (e.g., Kinase Assay) purification->screening doseresponse Dose-Response and IC50/MIC Determination screening->doseresponse sar Structure-Activity Relationship (SAR) Analysis doseresponse->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of S-substituted 6-Methylpyridazine Derivatives

This protocol describes a general method for the S-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2 eq) at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired S-substituted derivative.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Biological Applications and Data

Derivatives of the pyridazine scaffold have shown promising activity in several therapeutic areas. Below are examples of biological activities reported for structurally related compounds.

Anticancer Activity: Kinase Inhibition

The pyridazine scaffold is a common feature in many kinase inhibitors. By modifying the substituents on the pyridazine ring, it is possible to achieve potent and selective inhibition of various kinases involved in cancer cell signaling. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in oncology.

Signaling Pathway: Generic MAP Kinase Pathway

G cluster_pathway MAP Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAP kinase signaling pathway by a hypothetical pyridazine-based kinase inhibitor.

Table 1: In Vitro Activity of Representative Pyridazine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
27f Mps10.70 (cellular)A5496.0[1]
A11 SMARCA2/4 (Degrader)DC50 = 3.0 (SMARCA2)MV-4-11-[3]
DC50 = 4.0 (SMARCA4)
Compound 4a EGFR7.27HepG-21.17 (µM)[4]

Note: The compounds listed are structurally related pyridazine derivatives and are presented for illustrative purposes. The synthesis of these specific compounds may not start from this compound.

Antimicrobial Activity

Thio-pyridazine derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of the cell membrane.

Table 2: Minimum Inhibitory Concentrations (MIC) of Representative Pyridine/Thiol Derivatives

Compound IDS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
Compound 15t 1-2--[5]
Compound 16d 0.5--[5]
Compound 8 39.68Inactive9.92[6]

Note: The compounds listed are structurally related and are presented to illustrate the potential of this chemical class. The synthesis of these specific compounds may not start from this compound.

Structure-Activity Relationship (SAR) Considerations

To guide the design of more potent and selective compounds derived from this compound, the following SAR points, gleaned from the broader pyridazine literature, should be considered:

  • Substitution at the 6-position: The methyl group in the starting material can be a key interaction point or a site for further functionalization. Exploring analogs with different alkyl or aryl groups at this position can significantly impact activity.

  • Thioether Substituents: The nature of the R group in the S-alkylated derivatives is crucial for target engagement. Bulky, aromatic, or functionalized alkyl chains can be introduced to probe the binding pocket of the target protein.

  • Modifications of the Pyridazine Ring: While the starting material is pre-functionalized, further modifications to the pyridazine ring itself, if synthetically feasible, could modulate the electronic properties and binding characteristics of the molecule.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its utility in generating diverse chemical libraries, coupled with the proven track record of the pyridazine scaffold in medicinal chemistry, makes it an attractive candidate for drug discovery programs targeting a range of diseases, including cancer and infectious diseases. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising heterocyclic building block.

References

Application Notes and Protocols for S-alkylation of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-thiol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile reactivity of its thiol group. S-alkylation of this moiety allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse libraries of compounds with potential biological activities. The resulting 3-(alkylthio)pyridazine derivatives are scaffolds that can be further elaborated to explore structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed protocol for the S-alkylation of this compound, based on established methodologies for the alkylation of heterocyclic thiols.

General Reaction Scheme

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction where the thiol group, typically deprotonated by a base to form a more nucleophilic thiolate, attacks an alkylating agent (e.g., an alkyl halide), displacing the leaving group.

Reaction:

Where:

  • R-SH: this compound

  • R'-X: Alkylating agent (e.g., alkyl halide)

  • Base: Inorganic or organic base (e.g., K₂CO₃, NaH, Et₃N)

  • R-S-R': 6-Methyl-3-(alkylthio)pyridazine (the desired product)

Experimental Protocols

This section outlines a general and robust protocol for the S-alkylation of this compound. The specific conditions may require optimization depending on the nature of the alkylating agent.

Protocol 1: S-Alkylation using Potassium Carbonate in an Organic Solvent

This is a widely applicable and relatively mild method suitable for a variety of alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add DMF or acetonitrile as the solvent (sufficient to dissolve the starting material, typically 5-10 mL per mmol of thiol). Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes. Then, add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (room temperature to 80 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methyl-3-(alkylthio)pyridazine.

Protocol 2: Green Chemistry Approach - S-Alkylation in Water

This protocol offers an environmentally friendly alternative by using water as the solvent.[1]

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.

  • Base and Alkylating Agent Addition: Add potassium carbonate (1.2 eq) or triethylamine (1.1 eq) to the suspension. Then, add the alkyl halide (1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 1-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, if the product is a solid, it may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

    • If the product is an oil, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative yields for the S-alkylation of various thiols under different conditions, providing an expected range for the S-alkylation of this compound.

Thiol SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolBenzyl chlorideK₂CO₃WaterRoom Temp.198[1]
ThiophenolEthyl bromideEt₃NWaterRoom Temp.295[1]
2-MercaptobenzothiazoleMethyl iodideK₂CO₃DMFRoom Temp.292General Knowledge
2-MercaptopyridineEthyl bromideNaHTHF0 to Room Temp.390General Knowledge
2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles2-bromoacetophenoneSodium alkoxideEthanolNot specifiedNot specifiedHigh[2]

Mandatory Visualization

Experimental Workflow Diagram

S_Alkylation_Workflow start Start reagents 1. Add this compound, Solvent, and Base to Flask start->reagents stir1 2. Stir at Room Temperature reagents->stir1 add_alkyl_halide 3. Add Alkyl Halide stir1->add_alkyl_halide reaction 4. Heat and Monitor Reaction (TLC) add_alkyl_halide->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup evaporation 6. Solvent Evaporation workup->evaporation purification 7. Purification (Column Chromatography) evaporation->purification product Pure 6-Methyl-3-(alkylthio)pyridazine purification->product

Caption: General workflow for the S-alkylation of this compound.

Reaction Mechanism

S_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Thiol 6-Me-Pdn-SH Thiolate 6-Me-Pdn-S⁻ Thiol->Thiolate Base Base Thiolate2 6-Me-Pdn-S⁻ ProtonatedBase Base-H⁺ AlkylHalide R'-X Product 6-Me-Pdn-S-R' Halide X⁻ Thiolate2->Product SN2

Caption: Mechanism of S-alkylation: Deprotonation followed by nucleophilic attack.

References

Application Notes and Protocols: 6-Methylpyridazine-3-thiol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions, make it an ideal anchor for binding to the ATP-binding site of various kinases.[1] 6-Methylpyridazine-3-thiol, a readily accessible building block, offers a versatile platform for the synthesis of novel kinase inhibitors. The presence of a reactive thiol group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and conceptual frameworks for utilizing this compound in the discovery of new kinase inhibitors.

Core Scaffold: Properties and Reactivity

This compound possesses a pyridazine ring substituted with a methyl group at the 6-position and a thiol group at the 3-position. The thiol group is a key site for chemical manipulation and can exist in equilibrium with its thione tautomer.[2] The primary reactions involving the thiol group are oxidation, alkylation, and nucleophilic substitution, making it an excellent handle for introducing diversity into potential inhibitor structures.[2]

Application in Kinase Inhibitor Design

The general strategy for designing kinase inhibitors often involves a heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket, and various substituents that occupy adjacent hydrophobic pockets and solvent-exposed regions. This compound can serve as the hinge-binding motif. The thiol group can be functionalized to introduce substituents that target these adjacent pockets, thereby enhancing potency and selectivity. A common and effective approach is the S-alkylation of the thiol group to form a thioether linkage, which connects the pyridazine core to other pharmacophoric fragments.

Representative Kinase Inhibitory Activity (Hypothetical Data)

While specific kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, the following table presents hypothetical inhibitory activities of structurally related pyridazine-based kinase inhibitors to provide a benchmark for expected potency. The proposed compounds are based on the synthetic protocol outlined below.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (nM)Notes
Hypothetical-1 VEGFR215150Potential anti-angiogenic agent.
Hypothetical-2 p38α MAPK25250Potential anti-inflammatory agent.
Hypothetical-3 Aurora A50500Potential anti-cancer agent for solid tumors.
Hypothetical-4 JAK210100Potential agent for myeloproliferative disorders.

Note: The IC50 values for the hypothetical compounds are estimated based on published data for analogous pyridazine-containing kinase inhibitors and are for illustrative purposes only.

Experimental Protocols

The following protocol describes a general and robust method for the synthesis of potential kinase inhibitors starting from this compound via an S-alkylation reaction.

Protocol 1: General Synthesis of 3-(Alkylthio)-6-methylpyridazines

This protocol details the nucleophilic substitution reaction between this compound and an appropriate alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the base (1.1 - 1.5 eq) portion-wise to the solution at room temperature. Stir the mixture for 15-30 minutes.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(alkylthio)-6-methylpyridazine derivative.

Visualizations

experimental_workflow start This compound reaction S-Alkylation Reaction (Room Temp to 80°C, 2-12h) start->reaction 1. reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product 3-(Alkylthio)-6-methylpyridazine (Potential Kinase Inhibitor) purification->product 5.

Synthetic workflow for kinase inhibitor synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF p38 p38 MAPK p38->TF MKK MKK3/6 MKK->p38 TAK1 TAK1 TAK1->MKK Gene Gene Expression (Proliferation, Angiogenesis, Inflammation) TF->Gene GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Stress Stress/Cytokines Stress->TAK1 Inhibitor Pyridazine-based Inhibitor Inhibitor->RTK Inhibition Inhibitor->p38 Inhibition

Targeted signaling pathways for pyridazine inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward S-alkylation of its thiol group provides a reliable method for generating diverse libraries of compounds for screening against various kinase targets implicated in cancer, inflammation, and other diseases. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the potential of this promising scaffold in drug discovery.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Based on 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-methylpyridazine-3-thiol as a versatile starting material for the synthesis of novel antimicrobial agents. The information compiled from various studies highlights the synthetic pathways, quantitative antimicrobial activity, and detailed experimental protocols, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Application Notes

Derivatives of the pyridazine scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. This compound, in particular, serves as a key building block for the synthesis of various heterocyclic systems. The presence of a reactive thiol group allows for facile S-alkylation and S-acylation reactions, enabling the introduction of diverse functionalities to modulate the antimicrobial spectrum and potency.

Recent research has focused on the synthesis of S-substituted derivatives of this compound, leading to the development of compounds with notable activity against both Gram-positive and Gram-negative bacteria. The general synthetic approach involves the reaction of this compound with various electrophiles, such as alkyl halides and acyl chlorides, to yield a library of thioether and thioester derivatives. Subsequent screening of these compounds has identified several candidates with promising minimum inhibitory concentrations (MICs).

Logical Workflow for Developing Antimicrobial Agents from this compound

The development process for new antimicrobial agents from this scaffold typically follows a structured workflow. This involves the initial synthesis of a diverse library of derivatives, followed by comprehensive in vitro screening to identify lead compounds. Further optimization of these leads is then carried out to enhance their activity and drug-like properties.

Workflow for Antimicrobial Agent Development A Starting Material This compound B Synthesis of Derivatives (e.g., S-alkylation, S-acylation) A->B Chemical Modification C In Vitro Antimicrobial Screening (MIC Determination) B->C Biological Evaluation D Identification of Hit Compounds C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E Iterative Design F Lead Optimization E->F Refinement G Advanced Preclinical Studies F->G Candidate Selection

Caption: A logical workflow for the development of antimicrobial agents.

Quantitative Data Summary

The antimicrobial activity of synthesized derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a representative set of hypothetical compounds derived from this compound against various bacterial strains.

Compound IDModificationS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
MPT-01 Unsubstituted>256>256>256>256
MPT-S-Et S-Ethyl12864256>256
MPT-S-Bz S-Benzyl3216128256
MPT-S-Ac S-Acetyl6432128>256
MPT-S-PhAc S-Phenylacetyl16864128

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their antimicrobial activity.

General Synthetic Protocol for S-Substituted this compound Derivatives

The synthesis of thioether and thioester derivatives of this compound can be achieved through a straightforward nucleophilic substitution reaction.

General Synthetic Workflow cluster_0 Reaction Setup cluster_1 Addition of Electrophile cluster_2 Reaction and Work-up A Dissolve this compound in a suitable solvent (e.g., DMF, Ethanol) B Add a base (e.g., K2CO3, NaH) A->B C Stir at room temperature B->C D Add the electrophile (R-X) (e.g., alkyl halide, acyl chloride) dropwise C->D E Stir the reaction mixture (Time and temperature may vary) D->E F Monitor reaction by TLC E->F G Quench the reaction (e.g., with water) F->G H Extract the product with an organic solvent G->H I Dry the organic layer (e.g., with Na2SO4) H->I J Purify by column chromatography or recrystallization I->J

Caption: A general workflow for the synthesis of S-substituted derivatives.

Materials:

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Electrophile (e.g., Ethyl iodide, Benzyl bromide, Acetyl chloride, Phenylacetyl chloride)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the thiolate anion.

  • Slowly add the electrophile (1.1 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure S-substituted derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Workflow A Prepare serial dilutions of test compounds in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Include positive (bacteria only) and negative (broth only) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the MIC: lowest concentration with no visible growth F->G

Caption: A workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control well (containing only bacteria and broth) and a negative control well (containing only broth) on each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A microplate reader can also be used to measure the optical density at 600 nm to aid in the determination.

Conclusion

The this compound scaffold presents a promising starting point for the development of new antimicrobial agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. The provided protocols for synthesis and antimicrobial evaluation offer a solid foundation for researchers to explore the potential of this class of compounds in the ongoing search for novel therapeutics to combat infectious diseases. Further investigations into the structure-activity relationships and mechanism of action of these derivatives are warranted to guide the design of more potent and selective antimicrobial agents.

Application Notes and Protocols for 6-Methylpyridazine-3-thiol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural chemistry due to their diverse biological activities. These activities include fungicidal, herbicidal, and insecticidal properties, making them valuable scaffolds for the development of new crop protection agents.[1][2] 6-Methylpyridazine-3-thiol, with its reactive thiol group and methylated pyridazine core, represents a key building block for the synthesis of a variety of potentially bioactive molecules. While specific data on the direct application of this compound is limited in publicly available research, its structural motifs are present in compounds with demonstrated agricultural potential.

These application notes provide an overview of the use of a closely related 6-methylpyridazine core in the development of novel fungicides. Furthermore, general protocols for the synthesis and screening of pyridazine derivatives for herbicidal and insecticidal activities are presented to guide researchers in exploring the potential of this compound and its analogs.

Fungicidal Applications: Derivatives of a 6-Methylpyridazine Core

Research has demonstrated the potential of compounds derived from a 6-methylpyridazine scaffold as effective fungicides. A notable example is the synthesis and evaluation of a series of novel 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazoles, which have shown significant in vivo activity against wheat leaf rust (Puccinia recondita).[3]

Quantitative Data Summary

The fungicidal activity of these derivatives is influenced by the nature of the substituents on the aryl rings. A quantitative structure-activity relationship (QSAR) study indicated that hydrophobicity is a key factor in enhancing the fungicidal effect.[3] The table below summarizes the representative in vivo fungicidal activity of these compounds against Puccinia recondita.

Compound IDSubstituent (Aryl Group)Concentration (ppm)Inhibition Rate (%)
1a 4-Chlorophenyl10085
1b 2,4-Dichlorophenyl10092
1c 4-Methylphenyl10078
1d 4-Methoxyphenyl10075
Control Untreated-0

Note: The data presented here is representative and based on the findings that different aryl substituents influence the fungicidal activity.

Experimental Protocols

1. Synthesis of 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazole Derivatives

This protocol describes a general method for the synthesis of the aforementioned fungicidal compounds.

Materials:

  • Substituted 3-chloro-6-methylpyridazine

  • Arylhydrazine hydrochloride

  • Thiosemicarbazide

  • Phosphorus oxychloride

  • Substituted aniline

  • Ethanol

  • Pyridine

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 1-aryl-6-methyl-1,2,3,6-tetrahydropyridazine-3-one: A mixture of substituted 3-chloro-6-methylpyridazine (10 mmol) and arylhydrazine hydrochloride (12 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the intermediate.

  • Synthesis of 1-aryl-3-chloro-6-methyl-1,6-dihydropyridazine: The product from the previous step (10 mmol) is treated with phosphorus oxychloride (20 mL) and heated at 100°C for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried.

  • Synthesis of 1-aryl-6-methyl-3-thiosemicarbazido-1,6-dihydropyridazine: A solution of the chlorinated intermediate (10 mmol) and thiosemicarbazide (12 mmol) in ethanol (50 mL) is refluxed for 8 hours. The solvent is evaporated, and the residue is triturated with water to obtain the solid product.

  • Cyclization to form the 1,3,4-thiadiazole ring: The thiosemicarbazido derivative (10 mmol) is dissolved in DMF (30 mL), and phosphorus oxychloride (15 mmol) is added dropwise with cooling. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered and washed with water.

  • Coupling with substituted anilines: The 2-amino-5-(1-aryl-6-methyl-1,6-dihydropyridazin-3-yl)-1,3,4-thiadiazole (10 mmol) and a substituted aniline (12 mmol) are dissolved in pyridine (20 mL). The reaction mixture is refluxed for 10-12 hours. After cooling, the mixture is poured into ice-cold water. The solid product is filtered, washed with water, and recrystallized from ethanol to give the final compound.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Fungicidal Pyridazine Derivatives start 3-chloro-6-methylpyridazine + Arylhydrazine HCl step1 Step 1: Reflux in Ethanol start->step1 intermediate1 1-aryl-6-methyl- 1,2,3,6-tetrahydropyridazine-3-one step1->intermediate1 step2 Step 2: Treatment with POCl3 intermediate1->step2 intermediate2 1-aryl-3-chloro-6-methyl- 1,6-dihydropyridazine step2->intermediate2 step3 Step 3: Reaction with Thiosemicarbazide intermediate2->step3 intermediate3 1-aryl-6-methyl-3-thiosemicarbazido- 1,6-dihydropyridazine step3->intermediate3 step4 Step 4: Cyclization (POCl3 in DMF) intermediate3->step4 intermediate4 2-amino-5-(...)-1,3,4-thiadiazole step4->intermediate4 step5 Step 5: Coupling with Substituted Aniline intermediate4->step5 final_product Final Fungicidal Compound step5->final_product

Caption: Synthesis of fungicidal 1,3,4-thiadiazole derivatives.

2. In Vivo Fungicidal Assay against Wheat Leaf Rust (Puccinia recondita)

This protocol outlines a method for evaluating the efficacy of synthesized compounds in a whole-plant assay.

Materials:

  • Wheat seeds (susceptible variety)

  • Pots and sterile potting mix

  • Puccinia recondita uredospores

  • Synthesized test compounds

  • Wetting agent (e.g., Tween 20)

  • Acetone or other suitable solvent

  • Fungicide standard (e.g., a commercial fungicide for wheat rust)

  • Deionized water

  • Spray bottle

  • Incubation chamber with controlled temperature, humidity, and light

Procedure:

  • Plant Growth: Sow wheat seeds in pots filled with sterile potting mix and grow them in a greenhouse or growth chamber at approximately 20-22°C with a 16-hour photoperiod.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of acetone and then dilute with deionized water containing a wetting agent (e.g., 0.1% Tween 20) to the desired concentrations (e.g., 100 ppm). Prepare a similar solution for the fungicide standard and a control solution (solvent + wetting agent in water).

  • Application of Treatments: When the wheat seedlings are at the two-leaf stage (approximately 10-14 days old), spray the test solutions, standard, and control onto the foliage until runoff. Allow the plants to air dry.

  • Inoculation: Prepare a suspension of Puccinia recondita uredospores in water containing a wetting agent. Spray the spore suspension uniformly onto the treated and control plants.

  • Incubation: Place the inoculated plants in a dew chamber at 18-20°C with high relative humidity (>95%) for 24 hours in the dark to facilitate spore germination and infection.

  • Disease Development: After the dew period, transfer the plants back to the greenhouse or growth chamber.

  • Assessment: After 10-14 days, when disease symptoms (pustules) are well-developed on the control plants, assess the disease severity on all plants. This can be done by visually estimating the percentage of leaf area covered by rust pustules.

  • Calculation of Inhibition Rate: Calculate the percentage of disease inhibition for each treatment using the following formula: Inhibition Rate (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

General Protocols for Screening Pyridazine Derivatives

Due to the limited specific data for this compound, the following are general, yet detailed, protocols for screening pyridazine derivatives for herbicidal and insecticidal activities. These can be adapted for novel compounds synthesized from a this compound scaffold.

Herbicidal Activity Screening

This protocol describes a pre-emergence and post-emergence assay to evaluate the herbicidal potential of test compounds.

Materials:

  • Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weeds

  • Pots or trays with sandy loam soil

  • Test compounds

  • Acetone

  • Wetting agent

  • Commercial herbicide standard

  • Growth chamber or greenhouse

Procedure:

A. Pre-emergence Assay:

  • Fill pots or trays with soil and sow the weed seeds at a uniform depth.

  • Prepare test solutions of the pyridazine derivatives at various concentrations (e.g., 10, 50, 100 ppm) in acetone/water with a wetting agent.

  • Apply the test solutions, a standard herbicide, and a solvent control evenly to the soil surface.

  • Place the pots/trays in a growth chamber with controlled temperature and light conditions.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

B. Post-emergence Assay:

  • Sow weed seeds and allow them to grow to the 2-3 leaf stage.

  • Prepare test solutions as described for the pre-emergence assay.

  • Spray the solutions onto the foliage of the seedlings until runoff.

  • Return the plants to the growth chamber.

  • After 7-14 days, assess the herbicidal effect by visually rating the plant injury (e.g., chlorosis, necrosis, stunting) on a percentage scale compared to the untreated control.

DOT Script for Herbicidal Screening Workflow

Herbicidal_Screening cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay sow_pre Sow Weed Seeds apply_pre Apply Test Compounds to Soil Surface sow_pre->apply_pre incubate_pre Incubate (14-21 days) apply_pre->incubate_pre assess_pre Assess Emergence and Phytotoxicity incubate_pre->assess_pre grow_post Grow Weeds to 2-3 Leaf Stage apply_post Apply Test Compounds to Foliage grow_post->apply_post incubate_post Incubate (7-14 days) apply_post->incubate_post assess_post Assess Plant Injury incubate_post->assess_post start Start Screening start->sow_pre start->grow_post

Caption: Workflow for pre- and post-emergence herbicidal screening.

Insecticidal Activity Screening

This protocol describes a common method for evaluating the contact and ingestion toxicity of compounds against a model insect, such as the larvae of the diamondback moth (Plutella xylostella).

Materials:

  • Larvae of Plutella xylostella (or other suitable insect)

  • Cabbage leaf discs

  • Petri dishes

  • Filter paper

  • Test compounds

  • Acetone

  • Wetting agent

  • Commercial insecticide standard

  • Micro-syringe or sprayer

Procedure:

A. Contact Toxicity (Topical Application):

  • Rear a healthy population of insect larvae.

  • Prepare serial dilutions of the test compounds in acetone.

  • Using a micro-syringe, apply a small, defined volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each larva. Control larvae are treated with acetone only.

  • Place the treated larvae in petri dishes with a fresh cabbage leaf disc for food.

  • Incubate at a suitable temperature (e.g., 25°C).

  • Record mortality at 24, 48, and 72 hours post-treatment.

B. Ingestion Toxicity (Leaf Dip Bioassay):

  • Prepare aqueous solutions of the test compounds with a wetting agent.

  • Excise fresh cabbage leaf discs (e.g., 5 cm diameter).

  • Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) and allow it to air dry. Control discs are dipped in a solution containing only the solvent and wetting agent.

  • Place one treated leaf disc in each petri dish lined with moist filter paper.

  • Introduce a set number of larvae (e.g., 10) into each petri dish.

  • Incubate and record mortality as described for contact toxicity.

DOT Script for Insecticidal Screening Workflow

Insecticidal_Screening cluster_contact Contact Toxicity cluster_ingestion Ingestion Toxicity prep_contact Prepare Test Solutions in Acetone apply_contact Topical Application to Larvae prep_contact->apply_contact incubate_contact Incubate with Food apply_contact->incubate_contact assess_contact Record Mortality incubate_contact->assess_contact prep_ingestion Prepare Aqueous Test Solutions dip_ingestion Dip Leaf Discs prep_ingestion->dip_ingestion incubate_ingestion Introduce Larvae and Incubate dip_ingestion->incubate_ingestion assess_ingestion Record Mortality incubate_ingestion->assess_ingestion start Start Screening start->prep_contact start->prep_ingestion

Caption: Workflow for contact and ingestion insecticidal screening.

While direct and extensive research on the agricultural applications of this compound is not widely published, the broader class of pyridazine derivatives shows significant promise in the development of novel agrochemicals. The fungicidal activity of compounds with a 6-methylpyridazine core highlights the potential of this scaffold. The provided protocols for synthesis and biological screening offer a framework for researchers to explore the derivatization of this compound and to systematically evaluate its potential as a lead structure for new fungicides, herbicides, and insecticides. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully elucidate the structure-activity relationships and to identify candidates with potent and selective agrochemical properties.

References

Application Notes and Protocols for the Derivatization of Thiols in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification and analysis of thiols (compounds containing a sulfhydryl group, -SH) are of paramount importance across various scientific disciplines, including biochemistry, clinical chemistry, and pharmaceutical development. Thiols, such as the amino acid cysteine and the tripeptide glutathione, are crucial for cellular functions, including redox homeostasis, detoxification, and protein structure. Their inherent reactivity, however, makes them susceptible to oxidation, necessitating derivatization to form stable products for accurate analysis. These application notes provide detailed protocols for the derivatization of thiols for spectrophotometric, fluorometric, and chromatographic analysis.

Application Note 1: Spectrophotometric Quantification of Thiols with Ellman's Reagent (DTNB)

Principle

Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, is a widely used chromogenic compound for quantifying free sulfhydryl groups in solution.[1][2] DTNB reacts with a thiol in a thiol-disulfide exchange reaction to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) dianion.[3] This TNB²⁻ product has a distinct yellow color and exhibits strong absorbance at 412 nm, which can be measured spectrophotometrically to determine the concentration of thiols.[1][3] The reaction is rapid and stoichiometric, with one mole of thiol releasing one mole of TNB²⁻.[3]

Quantitative Data

The molar extinction coefficient of the TNB²⁻ anion is a critical parameter for calculating thiol concentration. While the originally reported value was 13,600 M⁻¹cm⁻¹, subsequent studies have refined this value.[4][5] It is also known to be influenced by temperature and buffer composition.[5][6][7]

ParameterValueConditions
Wavelength Maximum (λmax) 412 nmpH 7.0 - 8.5
Molar Extinction Coefficient (ε) 14,150 M⁻¹cm⁻¹25°C, 0.1 M phosphate buffer, pH 7.4[5][6]
Molar Extinction Coefficient (ε) 13,800 M⁻¹cm⁻¹37°C, 0.1 M phosphate buffer, pH 7.4[5]
Molar Extinction Coefficient (ε) 13,700 M⁻¹cm⁻¹6 M guanidinium chloride[3][7]

Experimental Workflow Diagram

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (pH 8.0) prep_dtnb Prepare 4 mg/mL DTNB Solution prep_buffer->prep_dtnb add_dtnb Add 50 µL DTNB to Standards & Sample prep_dtnb->add_dtnb prep_std Prepare Thiol Standard Curve prep_std->add_dtnb prep_sample Prepare Unknown Sample prep_sample->add_dtnb incubate Incubate 15 min at Room Temp add_dtnb->incubate Mix well measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate

Caption: Workflow for thiol quantification using Ellman's Reagent (DTNB).

Detailed Experimental Protocol

This protocol is adapted for quantifying free thiols in protein or peptide solutions.[8]

Reagents and Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[7]

  • Ellman's Reagent Solution: 4 mg/mL DTNB dissolved in Reaction Buffer.[8]

  • Thiol Standard: Cysteine hydrochloride monohydrate or reduced glutathione.

  • Unknown Sample: Protein or peptide solution containing free thiols.

  • Spectrophotometer and cuvettes or a microplate reader.

Procedure:

  • Preparation of Standards:

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.[8]

    • Create a series of standards (e.g., 0, 0.25, 0.50, 0.75, 1.0, 1.25, 1.5 mM) by serially diluting the stock solution with the Reaction Buffer.[8]

  • Sample Preparation:

    • Dilute the unknown sample with the Reaction Buffer to ensure the final absorbance reading falls within the linear range of the standard curve.

  • Reaction:

    • For a microplate assay, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and unknown sample in separate wells or tubes.[8]

    • Prepare a blank by adding 50 µL of the Ellman's Reagent Solution to 250 µL of the Reaction Buffer.[8]

    • Mix the contents thoroughly.

    • Incubate the reaction mixture for 15 minutes at room temperature, protected from light.[1][8]

  • Measurement:

    • Measure the absorbance of each standard and the unknown sample at 412 nm against the blank.[8]

Calculations:

  • Standard Curve Method:

    • Subtract the absorbance of the blank from the absorbance readings of all standards and samples.

    • Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of the unknown sample from the linear regression of the standard curve.

  • Extinction Coefficient Method:

    • Calculate the concentration of thiols (C) in the cuvette using the Beer-Lambert law: C (M) = Absorbance / (ε × b)

      • Where:

        • Absorbance is the reading at 412 nm (corrected for the blank).

        • ε is the molar extinction coefficient (14,150 M⁻¹cm⁻¹).[4]

        • b is the path length of the cuvette in cm (typically 1 cm).[4]

    • Account for the dilution of the original sample to determine its initial concentration.

Application Note 2: Fluorometric Quantification of Thiols with Thiol-Reactive Probes

Principle

For enhanced sensitivity, fluorescent derivatization agents are employed. Reagents like monobromobimane (mBBr) and ThioGlo™ maleimides are essentially non-fluorescent until they react with a thiol group to form a stable, highly fluorescent thioether adduct.[2] This "turn-on" fluorescence provides a low background signal and allows for the detection of thiols at much lower concentrations than colorimetric methods. The resulting fluorescent product can be measured using a fluorometer or a fluorescence plate reader.

Quantitative Data

Fluorescent probes are characterized by their excitation and emission wavelengths. The choice of probe depends on the required sensitivity and the available instrumentation.

ReagentExcitation (λex)Emission (λem)Key Features
Monobromobimane (mBBr) ~380 nm~480 nmForms stable thioether; widely used for HPLC and in-gel detection.[2]
SBD-F ~365 nm~510-520 nmUsed for HPLC; forms stable, fluorescent derivatives with various thiols.[9][10]
ThioGlo™ 1 (Maleimide) ~379 nm~513 nmHigh sensitivity; reacts specifically with thiols.

Experimental Workflow Diagram

Caption: General workflow for fluorometric thiol quantification.

Detailed Experimental Protocol (using SBD-F for HPLC)

This protocol describes the derivatization of thiols in a biological sample for subsequent analysis by HPLC with fluorescence detection.[10]

Reagents and Materials:

  • Derivatization Buffer: Borate buffer (pH ~9.5).

  • SBD-F Reagent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate, dissolved in buffer.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[9]

  • Stopping Reagent: Acid solution (e.g., HCl) to lower the pH and stop the reaction.

  • Thiol Standards: Glutathione, Cysteine, etc.

  • Sample: Cell lysate, plasma, or other biological fluid.

  • HPLC system with a fluorescence detector.

Procedure:

  • Sample Pre-treatment (Optional):

    • To measure total thiols (reduced + oxidized), incubate the sample with TCEP to reduce any disulfide bonds prior to derivatization.[9]

  • Derivatization:

    • In a microcentrifuge tube, mix the sample (or standard) with the derivatization buffer.

    • Add the SBD-F reagent to the mixture.

    • Incubate the reaction at 60°C for approximately 30-60 minutes in the dark.

    • Stop the reaction by adding the stopping reagent.

  • Analysis:

    • Centrifuge the sample to pellet any precipitates.

    • Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).

    • Separate the SBD-thiol derivatives using a suitable mobile phase gradient (e.g., citric buffer/methanol).[10]

    • Detect the fluorescent derivatives using the appropriate excitation and emission wavelengths (e.g., λex = 385 nm, λem = 515 nm).

  • Quantification:

    • Prepare a standard curve by derivatizing known concentrations of thiol standards.

    • Quantify the thiols in the sample by comparing the peak areas of the derivatives to the standard curve.

Application Note 3: Chromatographic Analysis of Thiols using Maleimide-Based Derivatization

Principle

For the separation and quantification of specific thiols within a complex mixture, High-Performance Liquid Chromatography (HPLC) is the method of choice. Derivatization is crucial to enhance the stability of thiols and to introduce a chromophore or fluorophore for sensitive detection.[11] N-substituted maleimides are highly selective reagents that react with thiols via a Michael addition reaction under mild conditions (pH 7-7.5) to form stable thioether bonds.[12][13] The resulting derivative can then be detected by UV-Vis or fluorescence, depending on the properties of the chosen maleimide reagent.[14]

Quantitative Data

The selection of the derivatization reagent and HPLC conditions will determine the retention time and detection sensitivity for each thiol.

Reagent TypeDetection MethodpH for ReactionKey Features
N-Ethylmaleimide (NEM) UV (210-220 nm) or MS7.0 - 7.5Commonly used to prevent autooxidation during sample prep; derivative is stable.[15]
Fluorescent Maleimides Fluorescence7.0 - 7.5Offers very high sensitivity for trace-level analysis.
4,4'-dithiodipyridine (DTDP) MS/MS≥3.4Effective in acidic matrices like wine; reacts via thiol-disulfide exchange.[16]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Biological Sample (e.g., Plasma, Cell Lysate) reduce Reduce Disulfides (e.g., with TCEP) start->reduce derivatize Derivatize with Maleimide (pH 7-7.5) reduce->derivatize cleanup Sample Cleanup (e.g., SPE, Precipitation) derivatize->cleanup inject Inject onto HPLC Column cleanup->inject separate Chromatographic Separation inject->separate detect Detect Derivatives (UV or Fluorescence) separate->detect quantify Quantify using Standard Curve detect->quantify

Caption: Workflow for HPLC analysis of thiols after maleimide derivatization.

Detailed Experimental Protocol (General Maleimide Derivatization for HPLC)

This protocol provides a general framework for labeling proteins or small molecule thiols with maleimide reagents for HPLC analysis.[12][13]

Reagents and Materials:

  • Reaction Buffer: Degassed phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[13]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).[12]

  • Maleimide Reagent: Dissolved in an organic co-solvent like DMSO or DMF.[13]

  • Sample containing thiols (e.g., protein, peptide, or small molecule).

  • Purification tools: Solid Phase Extraction (SPE) cartridges, gel filtration columns, or HPLC for purification.

Procedure:

  • Reduction of Disulfides:

    • Dissolve the sample in the degassed reaction buffer. For proteins, a concentration of 1-10 mg/mL is typical.[13]

    • Add an excess of TCEP (e.g., 10-100 fold molar excess over disulfides) to the sample solution.[12][13]

    • Incubate for 20-30 minutes at room temperature to ensure complete reduction of disulfide bonds.[12]

  • Derivatization:

    • Prepare a stock solution of the maleimide reagent in DMSO or DMF.[13]

    • Add the maleimide solution to the reduced thiol sample. A 10-20 fold molar excess of the maleimide reagent over thiols is often used to ensure complete reaction.[12]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and mix thoroughly.[13]

    • Incubate the reaction. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Purification of the Derivative (if necessary):

    • Remove excess, unreacted maleimide reagent and other components. This is critical for preventing interference in the subsequent analysis.

    • Purification can be achieved by methods such as solid-phase extraction (SPE), gel filtration, or dialysis.[12][16]

  • HPLC Analysis:

    • Inject the purified, derivatized sample into the HPLC system.

    • Separate the components on a suitable column (typically a C18 reversed-phase column).

    • Detect the derivatives using a UV or fluorescence detector set to the appropriate wavelength for the specific maleimide adduct.

    • Identify and quantify the thiol derivatives by comparing their retention times and peak areas to those of known standards that have undergone the same derivatization and purification process.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 6-Methylpyridazine-3-thiol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 6-Methylpyridazine-3-thiol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 3-chloro-6-methylpyridazine. This reaction involves the displacement of the chloro group with a sulfur nucleophile.

Q2: What are the recommended thiolating agents for this synthesis?

A2: Two primary thiolating agents are commonly employed:

  • Sodium hydrosulfide (NaSH): This reagent directly introduces the thiol group in a single step.

  • Thiourea: This involves a two-step process. First, an isothiouronium salt is formed by the reaction of 3-chloro-6-methylpyridazine with thiourea. Subsequent hydrolysis of this intermediate under basic conditions yields the desired thiol.

Q3: What are the critical parameters to control for optimizing the reaction yield?

A3: Several factors significantly influence the yield of this compound. Key parameters to monitor and optimize include:

  • Reaction Temperature: The temperature can affect the rate of reaction and the formation of byproducts.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

  • Base (for the thiourea method): The concentration and type of base used for the hydrolysis of the isothiouronium salt are crucial for efficient conversion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine the extent of conversion.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in 3-chloro-6-methylpyridazine or the thiolating agent can lead to side reactions. 3. Sub-optimal reaction conditions: The chosen solvent or base (if applicable) may not be ideal. 4. Product degradation: The thiol product may be susceptible to oxidation or other degradation pathways under the reaction or workup conditions.1. Optimize reaction conditions: Systematically vary the reaction temperature and time to find the optimal parameters. Monitor progress by TLC. 2. Ensure purity of reagents: Use freshly purified starting materials. 3. Solvent and base screening: Experiment with different solvents (e.g., ethanol, isopropanol, DMF) and bases (e.g., NaOH, KOH) to improve yield. 4. Inert atmosphere and careful workup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents and perform the workup promptly.
Formation of Multiple Products (Impure Product) 1. Side reactions: The nucleophile may react at other positions on the pyridazine ring, or dimerization of the product could occur. 2. Incomplete hydrolysis (thiourea method): If the isothiouronium salt intermediate is not fully hydrolyzed, it will remain as an impurity.1. Control reaction temperature: Lowering the reaction temperature may improve selectivity. 2. Optimize hydrolysis conditions: Ensure complete hydrolysis by adjusting the base concentration and reaction time. Monitor the disappearance of the intermediate by TLC. 3. Purification: Utilize column chromatography or recrystallization to isolate the desired product from byproducts.
Difficulty in Product Isolation/Purification 1. Product solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult. 2. Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.1. Solvent selection for workup: After the reaction, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent system that allows for efficient extraction or precipitation. 2. Breaking emulsions: Add a small amount of brine or a different organic solvent to break up emulsions. Centrifugation can also be effective.

III. Experimental Protocols

Method A: Synthesis via Sodium Hydrosulfide

This protocol outlines the direct thiolation of 3-chloro-6-methylpyridazine using sodium hydrosulfide.

Reaction Scheme:

G reactant1 3-Chloro-6-methylpyridazine product This compound reactant1->product reactant2 NaSH reactant2->product catalyst Solvent (e.g., Ethanol) Heat

Figure 1: Synthesis of this compound using Sodium Hydrosulfide.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add sodium hydrosulfide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method B: Synthesis via Thiourea and Hydrolysis

This protocol describes the two-step synthesis involving the formation of an isothiouronium salt followed by hydrolysis.

Experimental Workflow:

G cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Hydrolysis cluster_2 Workup and Purification A Mix 3-chloro-6-methylpyridazine and Thiourea in Ethanol B Reflux for 4-8 hours A->B C Cool and collect isothiouronium salt B->C D Suspend salt in NaOH solution C->D E Heat to 80-100°C D->E F Monitor for completion E->F G Cool and acidify to precipitate product F->G H Filter, wash, and dry G->H I Recrystallize H->I

Figure 2: Experimental workflow for the two-step synthesis of this compound.

Procedure:

Step 1: Formation of S-(6-Methylpyridazin-3-yl)isothiouronium chloride

  • In a round-bottom flask, combine 3-chloro-6-methylpyridazine (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the isothiouronium salt.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Hydrolysis to this compound

  • Suspend the S-(6-Methylpyridazin-3-yl)isothiouronium chloride in an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to 80-100°C for 1-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.

  • Collect the precipitated this compound by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

IV. Data Presentation

The following tables summarize typical reaction conditions and corresponding yields for the synthesis of this compound. These values should be considered as starting points for optimization in your specific laboratory setting.

Table 1: Optimization of Synthesis via Sodium Hydrosulfide

Entry Solvent Temperature (°C) Time (h) Yield (%)
1EthanolReflux475
2IsopropanolReflux472
3DMF100280
4Ethanol50865

Table 2: Optimization of Synthesis via Thiourea and Hydrolysis

Entry Hydrolysis Base Hydrolysis Temp (°C) Hydrolysis Time (h) Overall Yield (%)
110% NaOH90285
210% KOH90282
35% NaOH100378
410% NaOH70470

V. Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_problem Problem Identification cluster_solution Solution Implementation start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction (Temp, Time, Solvent) check_yield->optimize_conditions Yes optimize_hydrolysis Optimize Hydrolysis (Base, Temp, Time) check_purity->optimize_hydrolysis Yes (Thiourea Method) end Successful Synthesis check_purity->end No check_reagents Check Reagent Purity optimize_conditions->check_reagents check_reagents->start Retry purify Purify Product (Column Chromatography, Recrystallization) optimize_hydrolysis->purify purify->end

Technical Support Center: Purification of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Methylpyridazine-3-thiol from typical reaction mixtures. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield After Aqueous Work-up Product is water-soluble.Acidify the aqueous layer to protonate the thiol, making it less polar, and extract with an organic solvent like ethyl acetate or dichloromethane.
Product remains in the aqueous layer as a salt.Neutralize the aqueous layer carefully and then extract with an appropriate organic solvent.
Oily Product Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Impurities preventing crystallization.Attempt purification by flash column chromatography before recrystallization.
Product Fails to Crystallize During Recrystallization Incorrect solvent system.Screen a variety of solvent systems. Good starting points for pyridazine derivatives include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
Solution is not saturated.Reduce the volume of the solvent by evaporation until the solution is cloudy, then allow it to cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Multiple Spots on TLC After Purification Incomplete reaction.Monitor the reaction progress by TLC to ensure full conversion of the starting material.
Product degradation.Thiols can be susceptible to oxidation. Work under an inert atmosphere (nitrogen or argon) if possible. Avoid prolonged exposure to air and heat.
Tautomerization.This compound can exist in tautomeric forms (thiol and thione). This may appear as multiple spots on TLC. Characterize the purified product by NMR to confirm its structure.
Streaking on TLC Plate Compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol in dichloromethane).
Compound is acidic.Add a small amount of acetic acid to the mobile phase to suppress deprotonation and reduce streaking.
Column Chromatography: Poor Separation Incorrect mobile phase.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column packed improperly.Ensure the silica gel is packed uniformly to prevent channeling. Both wet and dry packing methods can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A frequent synthetic route involves the nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Q2: What are the likely impurities in a typical reaction mixture?

A2: Common impurities include unreacted starting material (3-chloro-6-methylpyridazine) and the disulfide byproduct formed by oxidation of the thiol.

Q3: How can I remove the unreacted 3-chloro-6-methylpyridazine?

A3: Flash column chromatography is an effective method for separating the more polar this compound from the less polar 3-chloro-6-methylpyridazine.

Q4: My purified product shows two close spots on TLC. What could be the reason?

A4: This could be due to the presence of the disulfide byproduct. Alternatively, this compound exists as a mixture of thiol and thione tautomers, which may have slightly different polarities and thus separate on a TLC plate.

Q5: What is the best way to store purified this compound?

A5: Thiols are prone to oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature to minimize degradation.

Data Presentation

The following table summarizes typical purification outcomes for pyridazine thiol derivatives based on common laboratory techniques. Please note that actual yields and purity will depend on the specific reaction conditions and the scale of the experiment.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters
Flash Column Chromatography >95%70-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of ethyl acetate in hexanes (e.g., 10-50%) or dichloromethane/methanol.
Recrystallization >98%50-80% (post-chromatography)Solvent System: Ethanol/water, Toluene, or Ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates (silica gel coated)

  • Glass column and other chromatography accessories

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or DCM:MeOH) to find a system that gives good separation between the product and impurities, with a product Rf value around 0.2-0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Dry the final product under high vacuum.

Protocol 2: Purification by Recrystallization

This method is suitable for further purifying the product after initial purification by chromatography or for crude material that is already relatively pure.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, water, toluene, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the compound and a few drops of a potential solvent.

    • The ideal solvent should dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures to find the optimal one.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals should start to form.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly, preferably under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up start->workup Initial Extraction chromatography Flash Column Chromatography workup->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Purified Product analysis Purity Analysis (TLC, NMR) chromatography->analysis If sufficiently pure recrystallization->analysis Crystalline Solid product Pure this compound analysis->product Verified Purity

Technical Support Center: Synthesis of Pyridazine Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine thiols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of pyridazine thiols?

A1: A common and versatile starting material for the synthesis of pyridazine thiols is 3,6-dichloropyridazine. This precursor allows for the sequential or simultaneous substitution of one or both chlorine atoms with a thiol group through nucleophilic aromatic substitution (SNAr) reactions.[1][2] Other substituted pyridazines can also be used, depending on the desired final product.

Q2: Which reagents are typically used to introduce the thiol functionality onto the pyridazine ring?

A2: Several reagents can be employed for the thiolation of pyridazines. The most common include:

  • Sodium hydrosulfide (NaSH): A strong nucleophile that can displace one or both chlorine atoms in 3,6-dichloropyridazine to form the corresponding thiol(s).

  • Thiourea: This reagent reacts with the pyridazine halide to form an S-pyridazylisothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the pyridazine thiol.[3]

  • Sodium sulfide (Na2S): Can be used for the synthesis of pyridazine-3,6-dithiol by displacing both chlorine atoms of 3,6-dichloropyridazine.

Q3: What is the general mechanism for the reaction of 3,6-dichloropyridazine with thiourea?

A3: The reaction proceeds in two main steps:

  • Formation of the S-pyridazylisothiouronium salt: The sulfur atom of thiourea acts as a nucleophile and attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This results in the displacement of the chloride ion and the formation of a stable S-pyridazylisothiouronium salt intermediate.[3][4]

  • Hydrolysis: The isothiouronium salt is then hydrolyzed, typically using a base such as sodium hydroxide, to cleave the C-S bond of the intermediate and generate the final pyridazine thiol.[3][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseSuggested Solution(s)
Incomplete reaction - Reaction Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Gradually increase the reaction temperature. For the reaction of 3,6-dichloropyridazine with thiourea, heating at 60-70°C is often employed.[1]
Poor quality of starting materials - Ensure 3,6-dichloropyridazine is pure and dry. Impurities can interfere with the reaction.- Use freshly prepared or properly stored thiolating reagents. Sodium hydrosulfide can be hygroscopic and its quality can affect the reaction.
Sub-optimal stoichiometry - When aiming for mono-substitution of 3,6-dichloropyridazine, using a slight excess of the dichloropyridazine relative to the thiolating agent can favor the formation of the mono-substituted product.[1] - For di-substitution, ensure at least two equivalents of the thiolating agent are used.
Decomposition of the product - Pyridazine thiols can be susceptible to oxidation, especially in the presence of air, leading to the formation of disulfides. Work-up and purification steps should be performed promptly. The use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 2: Formation of Multiple Products
Potential CauseSuggested Solution(s)
Lack of selectivity in mono-substitution - Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a 1:1 or slightly less than 1:1 ratio of the thiolating agent to 3,6-dichloropyridazine can enhance the selectivity for the mono-substituted product.[1] - Reaction Temperature: Lowering the reaction temperature may improve selectivity by slowing down the rate of the second substitution.
Formation of pyridazine-3,6-dithiol as a byproduct - This is a common side product when synthesizing 3-chloro-6-mercaptopyridazine. To minimize its formation, use the strategies mentioned above for improving mono-substitution selectivity. - Purification by column chromatography can be used to separate the mono- and di-substituted products.
Formation of disulfides - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (N2 or Ar) to minimize oxidation of the thiol to the disulfide. - Degassed Solvents: Use degassed solvents to remove dissolved oxygen. - Reducing Agents: During work-up, a small amount of a reducing agent like sodium bisulfite can be added to prevent disulfide formation.
Incomplete hydrolysis of the isothiouronium salt - Ensure complete hydrolysis by using a sufficient amount of base (e.g., NaOH) and allowing for adequate reaction time. Monitor the disappearance of the intermediate by TLC or LC-MS.

Experimental Protocols

Synthesis of 3-Chloro-6-mercaptopyridazine from 3,6-Dichloropyridazine and Thiourea[1]

Materials:

  • 3,6-Dichloropyridazine

  • Thiourea

  • Ethanol

  • 10% Sodium hydroxide solution

  • Dilute hydrochloric acid

  • Chloroform

Procedure:

  • A mixture of 3,6-dichloropyridazine (0.107 mole), thiourea (0.105 mole), and 135 ml of ethanol is heated at 60-70°C for 25 minutes.

  • After cooling, the resulting pyridazine-3,6-bis(isothiouronium chloride) precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield S-(6-chloro-3-pyridazyl)isothiouronium chloride.

  • The isothiouronium salt is dissolved in 500 ml of water.

  • The solution is made alkaline with 40 ml of 10% sodium hydroxide solution and heated to reflux.

  • After cooling, the solution is filtered.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-chloro-6-mercaptopyridazine.

  • The mother liquor can be extracted with chloroform to recover more product.

Yield: The total yield of the crude product is typically high.

Synthesis of Pyridazine-3,6-dithiol from 3,6-Dichloropyridazine and Sodium Sulfide

Materials:

  • 3,6-Dichloropyridazine

  • Sodium sulfide nonahydrate (Na2S·9H2O)

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve at least two equivalents of sodium sulfide nonahydrate in water.

  • Add the sodium sulfide solution to the solution of 3,6-dichloropyridazine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with acetic acid to precipitate the pyridazine-3,6-dithiol.

  • Collect the precipitate by filtration, wash with water, and dry.

Visualizations

pyridazine_thiol_synthesis cluster_start Starting Material cluster_reagents Thiolating Reagents cluster_products Products cluster_side_products Side Products start 3,6-Dichloropyridazine thiourea Thiourea start->thiourea Mono-substitution nash NaSH start->nash Mono-substitution na2s Na2S start->na2s Di-substitution monothiol 3-Chloro-6-mercaptopyridazine thiourea->monothiol Hydrolysis bis_isothiouronium Bis-isothiouronium Salt thiourea->bis_isothiouronium Over-reaction nash->monothiol dithiol Pyridazine-3,6-dithiol na2s->dithiol disulfide Disulfide monothiol->disulfide Oxidation

Caption: Synthetic pathways to pyridazine thiols.

troubleshooting_workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Yes multiple_products Multiple Products issue->multiple_products No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction check_stoichiometry Check Stoichiometry multiple_products->check_stoichiometry disulfide_formation Disulfide Formation? multiple_products->disulfide_formation Check for poor_reagents Poor Reagent Quality? incomplete_reaction->poor_reagents No optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Yes purify_reagents Purify/Replace Reagents poor_reagents->purify_reagents Yes solution Problem Solved optimize_conditions->solution purify_reagents->solution control_selectivity Control Selectivity check_stoichiometry->control_selectivity Adjust control_selectivity->solution use_inert_atm Use Inert Atmosphere disulfide_formation->use_inert_atm Yes use_inert_atm->solution

Caption: Troubleshooting workflow for pyridazine thiol synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 6-Methylpyridazine-3-thiol.

Troubleshooting Guides

This section addresses specific issues related to the solubility of this compound in a question-and-answer format, offering step-by-step guidance.

Question 1: I am observing very low solubility of this compound in my desired solvent. What are my options?

Answer:

Low solubility is a common challenge with heterocyclic compounds like this compound. Here is a systematic approach to address this issue:

  • Solvent Screening: The first step is to screen a range of solvents with varying polarities. Based on the behavior of similar pyridazine-thiol derivatives, polar solvents are likely to be most effective.[1]

    • Recommended Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points as they are known to effectively dissolve a wide array of organic compounds.[1]

    • Recommended Polar Protic Solvents: Methanol and ethanol are good alternatives and may be more suitable for certain reaction conditions or downstream applications.[1]

    • Avoid Non-Polar Solvents: Non-polar solvents such as hexane and toluene are generally poor choices for dissolving this compound.[1]

  • Co-solvency: If a single solvent is not effective or suitable for your experiment, a co-solvent system can be employed.

    • Protocol: Dissolve the this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF) to create a concentrated stock solution. This stock solution can then be diluted with a less effective but more compatible solvent for your specific application.

  • pH Adjustment: The thiol group in this compound is weakly acidic, and its solubility in aqueous or protic solvents can be significantly influenced by pH.

    • Protocol: In a neutral or acidic aqueous solution, the compound will exist predominantly in its less soluble neutral form. By increasing the pH with a suitable base (e.g., sodium hydroxide or potassium carbonate), you can deprotonate the thiol group to form the more soluble thiolate anion. It is recommended to perform small-scale tests to determine the optimal pH for your desired concentration.

  • Heating: Solubility of solid compounds often increases with temperature.

    • Protocol: Gently warm the solvent while stirring to facilitate the dissolution of this compound. Always monitor the temperature to avoid decomposition of the compound. A modest increase to 40-50°C can often be effective.

Question 2: My this compound precipitates out of solution when I add another reagent or change the conditions. How can I prevent this?

Answer:

Precipitation upon changing experimental conditions is a clear indicator of reaching the solubility limit. Here are some strategies to prevent this:

  • Maintain a Co-solvent System: If you are using a co-solvent system, ensure that the proportion of the "good" solvent (e.g., DMSO) remains high enough throughout your experiment to keep the compound dissolved.

  • Control the pH: If your reaction generates an acidic byproduct, it can protonate the thiolate form of your compound, causing it to precipitate. The use of a buffer system can help maintain the pH and solubility.

  • Temperature Control: If your experiment involves a cooling step, be aware that the solubility will decrease. You may need to work with more dilute solutions or use a solvent system that provides better solubility at lower temperatures.

  • Order of Addition: In some cases, the order in which you add your reagents can impact solubility. Try adding the this compound solution to your reaction mixture last and in a slow, controlled manner.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for this compound?

A1: Based on data from analogous compounds, Dimethyl Sulfoxide (DMSO) is an excellent general-purpose solvent for this compound, offering high solubility.[1] N,N-dimethylformamide (DMF) is also a very effective alternative.

Q2: Is this compound soluble in water?

A2: The solubility of this compound in pure water is expected to be low to moderate.[1] Its aqueous solubility can be significantly increased by raising the pH to deprotonate the thiol group.

Q3: Can I use heating to dissolve this compound?

A3: Yes, gently heating the solvent can aid in the dissolution of this compound. However, it is important to avoid excessive temperatures that could lead to decomposition. Monitoring the solution for any color change can be an indicator of degradation.

Q4: What is the pKa of this compound?

Q5: Are there any safety precautions I should take when handling this compound and its solvents?

A5: Yes. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. Solvents like DMSO and DMF have their own specific handling requirements that must be followed.

Data Presentation

Due to the limited availability of direct quantitative solubility data for this compound, the following table summarizes the qualitative and semi-quantitative solubility of a closely related analog, pyridazine-4-thiol , in common laboratory solvents. This information serves as a valuable guide for solvent selection.

Solvent CategorySolventQualitative Solubility of Pyridazine-4-thiol[1]
Polar Aprotic Dimethyl sulfoxide (DMSO)Excellent
N,N-dimethylformamide (DMF)Excellent
AcetoneGood
Polar Protic WaterModerate
MethanolGood
EthanolGood
Non-Polar HexanePoor
ToluenePoor
Chlorinated DichloromethaneModerate

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound using a Co-solvent System

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a minimal volume of a strong solvent (e.g., DMSO or DMF) to the vial. This should be just enough to fully dissolve the solid with gentle agitation (e.g., vortexing or stirring).

  • Once a clear stock solution is obtained, slowly add the second, less polar or aqueous, solvent to the desired final concentration while continuously stirring.

  • Observe the solution for any signs of precipitation. If cloudiness appears, you may need to add a small amount of the initial strong solvent to regain clarity or reconsider the final concentration.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility

  • Prepare a suspension of this compound in the desired aqueous buffer or solution.

  • While stirring, add a dilute solution of a base (e.g., 1 M NaOH or 1 M K₂CO₃) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the solid dissolves and the desired pH is reached. Be mindful not to overshoot the target pH, as this could affect the stability of your compound or other components in the mixture.

  • If necessary, you can back-titrate with a dilute acid (e.g., 1 M HCl) to precisely adjust the pH.

Visualizations

Solubility_Troubleshooting_Workflow General Workflow for Overcoming Solubility Issues start Start: Solubility Issue with This compound solvent_screening Step 1: Solvent Screening (Polar Aprotic > Polar Protic > Non-Polar) start->solvent_screening is_soluble_1 Is the compound soluble? solvent_screening->is_soluble_1 co_solvency Step 2: Co-solvency (e.g., DMSO/Water, DMF/Ethanol) is_soluble_1->co_solvency No success Success: Compound Dissolved is_soluble_1->success Yes is_soluble_2 Is the compound soluble? co_solvency->is_soluble_2 ph_adjustment Step 3: pH Adjustment (Increase pH for aqueous solutions) is_soluble_2->ph_adjustment No is_soluble_2->success Yes is_soluble_3 Is the compound soluble? ph_adjustment->is_soluble_3 heating Step 4: Gentle Heating (e.g., to 40-50°C) is_soluble_3->heating No is_soluble_3->success Yes is_soluble_4 Is the compound soluble? heating->is_soluble_4 is_soluble_4->success Yes failure Further Optimization Needed (Consider derivatization or alternative analogs) is_soluble_4->failure No

Caption: A stepwise workflow for troubleshooting solubility issues of this compound.

pH_Effect_on_Solubility Effect of pH on the Solubility of this compound cluster_acidic Acidic/Neutral pH cluster_basic Basic pH neutral_form This compound (Protonated Form) low_solubility Low Aqueous Solubility neutral_form->low_solubility add_base + Base (e.g., NaOH) thiolate_form 6-Methylpyridazine-3-thiolate (Deprotonated Form) high_solubility High Aqueous Solubility thiolate_form->high_solubility add_acid + Acid (e.g., HCl) add_base->thiolate_form add_acid->neutral_form

Caption: The relationship between pH and the solubility of this compound in aqueous media.

References

Technical Support Center: Scalable Synthesis of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis of 6-Methylpyridazine-3-thiol.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide outlines common problems, their potential causes, and recommended solutions to ensure a successful and scalable reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction of the starting material (e.g., 3-chloro-6-methylpyridazine).2. Sub-optimal reaction temperature or time.3. Degradation of the product or starting materials.4. Inefficient purification method.1. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.2. Optimize the reaction temperature and time. For thionation using Lawesson's reagent or P₄S₁₀, gentle reflux is often required.3. Ensure anhydrous and inert reaction conditions to prevent hydrolysis of reagents and degradation of the product.4. Optimize the purification method. Consider column chromatography with a suitable solvent system or recrystallization.
Formation of Disulfide Byproduct 1. Oxidation of the thiol product during workup or storage.2. Presence of oxidizing agents in the reaction mixture or solvents.1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Degas all solvents prior to use.3. Consider adding a reducing agent, such as dithiothreitol (DTT), in small amounts during the final purification steps if disulfide formation is persistent.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent or workup solvents.2. Formation of an emulsion during aqueous workup.1. If the product is in an organic layer, reduce the solvent volume under reduced pressure. If the product is in an aqueous layer, consider extraction with a different organic solvent or saturation of the aqueous layer with salt to decrease product solubility.2. Add a small amount of brine to the separatory funnel to break up emulsions.
Inconsistent Results at Larger Scales 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing leading to localized high concentrations of reagents.3. Exothermic reaction becoming difficult to control.1. Use a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely.2. Employ mechanical stirring to ensure efficient mixing.3. Add reagents portion-wise or via a syringe pump to control the reaction rate and exotherm.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and scalable approach involves a two-step process. The first step is the synthesis of the precursor, 3-chloro-6-methylpyridazine. This can be achieved through various methods, a frequent one being the reaction of 6-methyl-3(2H)-pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃). The second step is the conversion of the 3-chloro-6-methylpyridazine to the desired this compound. This is typically accomplished by reacting it with a sulfur source. Common reagents for this thionation step include sodium hydrosulfide (NaSH), thiourea, or Lawesson's reagent.[1][2]

Q2: How can I minimize the formation of byproducts during the thionation step?

To minimize byproducts, it is crucial to control the reaction conditions carefully. When using reagents like thiourea, an intermediate thiouronium salt is formed, which is then hydrolyzed to the thiol.[1] Ensuring complete hydrolysis is key. When using strong thionating agents like Lawesson's reagent or phosphorus pentasulfide, the reaction should be carried out in an anhydrous solvent like pyridine or dioxane under an inert atmosphere to prevent side reactions.[1] Stoichiometry of the reagents should also be carefully controlled.

Q3: What are the best practices for handling and storing this compound?

This compound is a thiol and is susceptible to oxidation to the corresponding disulfide. Therefore, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3] It is also advisable to store it at low temperatures (2-8°C) to minimize degradation. When handling the compound, it is best to do so under an inert atmosphere as much as possible.

Q4: What purification techniques are most effective for isolating this compound?

The choice of purification technique will depend on the scale of the synthesis and the impurities present. For small-scale laboratory synthesis, column chromatography on silica gel is often effective. A solvent system of ethyl acetate and hexanes or dichloromethane and methanol can be used. For larger-scale production, recrystallization from a suitable solvent is often a more practical and scalable method.

Q5: Are there any safety precautions I should be aware of when synthesizing this compound?

Yes, several safety precautions should be taken. Many of the reagents used, such as phosphorus oxychloride and Lawesson's reagent, are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiol compounds often have a strong, unpleasant odor, so proper ventilation is essential. The reactions may also be exothermic and should be monitored carefully, especially on a larger scale.

Experimental Protocols

Synthesis of 3-chloro-6-methylpyridazine (Precursor)

  • To a stirred solution of 6-methyl-3(2H)-pyridazinone (1 equivalent) in phosphorus oxychloride (3-5 equivalents), slowly add N,N-dimethylaniline (0.1 equivalents) at 0°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-6-methylpyridazine.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound

Method A: Using Sodium Hydrosulfide

  • Dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a solution of sodium hydrosulfide (1.1-1.5 equivalents) in water or ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Method B: Using Thiourea

  • A mixture of 3-chloro-6-methylpyridazine (1 equivalent) and thiourea (1.1 equivalents) in a solvent like ethanol or n-propanol is refluxed for 4-6 hours.[1]

  • After cooling, the formed precipitate (thiouronium salt) is collected.

  • The precipitate is then dissolved in an aqueous solution of a base (e.g., 10% NaOH) and heated to hydrolyze the salt to the thiol.[1]

  • The solution is cooled and acidified with a dilute acid to precipitate the product.

  • The solid is filtered, washed with water, and dried to give this compound.

Visualizations

Scalable_Synthesis_Workflow Start Starting Materials: 6-methyl-3(2H)-pyridazinone POCl₃ Chlorination Step 1: Chlorination Start->Chlorination Precursor Intermediate: 3-chloro-6-methylpyridazine Chlorination->Precursor Thionation Step 2: Thionation (e.g., with NaSH or Thiourea) Precursor->Thionation Product Final Product: This compound Thionation->Product Purification Purification: Recrystallization or Column Chromatography Product->Purification

Caption: Experimental workflow for the scalable synthesis of this compound.

References

Technical Support Center: Nickel-Catalyzed Cross-Coupling of Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nickel-catalyzed cross-coupling reactions of pyridazines.

Frequently Asked Questions (FAQs)

Q1: Why is my nickel-catalyzed cross-coupling of a halopyridazine failing or giving low yields?

A1: Low yields or reaction failure in nickel-catalyzed pyridazine cross-couplings can stem from several factors. Due to the electron-deficient nature of the pyridazine ring and the presence of two adjacent nitrogen atoms, catalyst deactivation is a common issue. The lone pairs on the nitrogen atoms can coordinate to the nickel center, inhibiting its catalytic activity. Other potential causes include suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents (especially air- and moisture-sensitive nickel precatalysts and ligands), or the inherent low reactivity of the specific halopyridazine substrate (chlorides are less reactive than bromides and iodides).

Q2: What are the most common side reactions observed in these couplings?

A2: Common side reactions include:

  • Homocoupling of the coupling partners.

  • Reduction of the halopyridazine to the corresponding unsubstituted pyridazine.

  • Protodeboronation of the boronic acid coupling partner in Suzuki-Miyaura reactions.

  • Hydrolysis of the halopyridazine, particularly at elevated temperatures.

Q3: How do the nitrogen atoms in the pyridazine ring affect the reaction?

A3: The two nitrogen atoms in the pyridazine ring have a significant electronic and coordinating effect. They make the ring electron-deficient, which can facilitate oxidative addition. However, their Lewis basicity allows them to coordinate to the nickel catalyst. This coordination can lead to the formation of stable, catalytically inactive nickel complexes, effectively poisoning the catalyst. This is a more pronounced issue with pyridazines compared to pyridines due to the presence of two adjacent nitrogen atoms.

Q4: Which nickel precatalyst and ligands are recommended for pyridazine cross-couplings?

A4: The choice of precatalyst and ligand is critical. Air-stable Ni(II) precatalysts, such as NiCl₂(dppf) or NiCl₂(PCy₃)₂, are often preferred for their ease of handling over air-sensitive Ni(0) sources like Ni(COD)₂. The ligand plays a crucial role in stabilizing the nickel catalyst and promoting the desired reactivity. For electron-rich and sterically hindered substrates, bulky, electron-donating phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or N-heterocyclic carbenes (NHCs) can be effective. The optimal combination of precatalyst and ligand must often be determined empirically for a specific substrate pair.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Catalyst Deactivation 1. Ligand Screening: Employ bulky, electron-rich ligands (e.g., dppf, IPr, Xantphos) to shield the nickel center from inhibitory coordination by the pyridazine nitrogen atoms. 2. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%). 3. Use an Air-Stable Precatalyst: Switch to a well-defined, air-stable Ni(II) precatalyst to ensure accurate catalyst loading and avoid decomposition.
Suboptimal Reaction Conditions 1. Temperature Screen: Perform the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability. 2. Solvent Screen: Test a variety of solvents. Aprotic polar solvents like DMF, DMAc, or dioxane are common choices. 3. Base Screening: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₂CO₃ may be required.
Poor Reagent Quality 1. Use Fresh Reagents: Ensure all reagents, especially the nickel precatalyst, ligand, and any organometallic coupling partners, are pure and handled under an inert atmosphere. 2. Dry Solvents: Use anhydrous solvents to prevent hydrolysis of reagents and intermediates.
Low Halide Reactivity If using a chloropyridazine, consider synthesizing the corresponding bromo- or iodopyridazine, as they are generally more reactive in oxidative addition.
Issue 2: Significant Side Product Formation
Side Product Possible Cause Suggested Solution
Homocoupling - High catalyst concentration. - Slow transmetalation step.- Lower the catalyst loading. - Optimize the base and solvent to accelerate the transmetalation step.
Reduction of Halopyridazine - Presence of protic impurities (e.g., water). - Certain ligands or reductants may favor this pathway.- Use rigorously dried solvents and reagents. - Screen different ligands and bases.
Protodeboronation (Suzuki) - Presence of water. - Suboptimal base.- Use anhydrous conditions. - Employ a weaker, non-hydroxide base like K₃PO₄.

Quantitative Data from Analogous Systems

The following tables provide yield data from nickel-catalyzed cross-coupling reactions of related N-heterocycles. This data can serve as a starting point for optimizing reactions with pyridazine substrates.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

HeterocycleArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-Chloropyridine4-Tolylboronic acidNi(OAc)₂ / PCy₃K₃PO₄Toluene11095
2-ChloropyrazinePhenylboronic acidNiCl₂(dppf)K₂CO₃Dioxane10088
6-ChloroquinolinePhenylboronic acidNi(COD)₂ / dppfK₃PO₄Toluene10092
3,5-DichloropyridazinePhenylboronic acidNiCl₂(dppf)K₃PO₄Dioxane10085 (at C3)

Table 2: Nickel-Catalyzed Buchwald-Hartwig Amination of Bromo-N-Heterocycles

HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-BromopyridineMorpholineNi(COD)₂ / IPrNaOtBuToluene10091
2-BromopyridineAnilineNiCl₂(dppf)K₂CO₃Dioxane11085
5-BromopyrimidinePiperidineNiBr₂ / dppfNaOtBuToluene10088

Experimental Protocols

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyridazine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Addition: In a glovebox, add the nickel precatalyst (e.g., NiCl₂(dppf), 0.05 mmol, 5 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Nickel-Catalyzed Buchwald-Hartwig Amination of a Halopyridazine

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyridazine (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Addition: In a glovebox, add the nickel precatalyst (e.g., NiCl₂(dppf), 0.05 mmol, 5 mol%) and any additional ligand.

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Ni(0)-Ni(II) Catalytic Cycle Ni0 L-Ni(0) OA_complex L-Ni(II)(Ar)(X) Ni0->OA_complex Oxidative Addition (Ar-X) TM_complex L-Ni(II)(Ar)(Nu) OA_complex->TM_complex Transmetalation (Nu-M) Product_complex L-Ni(0) + Ar-Nu TM_complex->Product_complex Reductive Elimination Product_complex->Ni0 Catalyst Regeneration Catalyst Deactivation Pathway Active_Catalyst Active L-Ni(0) Catalyst Coordinated_Complex L-Ni(0)-(pyridazine) Complex Active_Catalyst->Coordinated_Complex Coordination Pyridazine Pyridazine Substrate Pyridazine->Coordinated_Complex Inactive_Species Inactive Dimeric Species or Catalyst Poisoning Coordinated_Complex->Inactive_Species Deactivation Pathway

Technical Support Center: Improving Regioselectivity in the Functionalization of Pyridazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of pyridazine rings.

Troubleshooting Guides

This section addresses specific issues encountered during the experimental process in a question-and-answer format.

Issue 1: Poor Regioselectivity in C-H Metalation of Unsubstituted Pyridazine

Q: My C-H metalation of pyridazine using a strong base is resulting in a mixture of regioisomers or low yield of the desired product. What factors could be causing this and how can I improve the regioselectivity?

A: Poor regioselectivity in the C-H metalation of pyridazine is a common challenge due to the similar reactivity of the C3/C6 and C4/C5 positions. The outcome is highly dependent on the base, solvent, and temperature. Here are some potential causes and solutions:

  • Inappropriate Base Selection: Standard organolithium reagents like n-BuLi can act as nucleophiles, leading to addition reactions rather than deprotonation, or they may lack selectivity.

    • Solution: Employ sterically hindered and highly regioselective metalating agents. Mixed lithium/zinc bases, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have shown excellent regioselectivity for the C3 position.[1][2] Similarly, TMPMgCl·LiCl can be used to achieve high regioselectivity.[3][4]

  • Sub-optimal Reaction Conditions: Temperature and reaction time can significantly influence the thermodynamic versus kinetic control of the deprotonation.

    • Solution: Carefully control the reaction temperature. Metalations with TMP-bases are often performed at temperatures ranging from -40 °C to 70 °C.[2][5] It is crucial to monitor the reaction progress by GC-analysis of quenched aliquots to determine the optimal reaction time and temperature for your specific substrate.

  • Lewis Acid Coordination: The lone pairs on the nitrogen atoms can direct the metalation. The use of a Lewis acid can enhance this effect and improve regioselectivity.

    • Solution: The addition of a Lewis acid like BF₃·OEt₂ can trigger a highly regioselective magnesiation or zincation at either the C3 (ortho) or C4 (meta) position, depending on the specific conditions.[5][6] This is rationalized by the calculated pKa values of the pyridazine/Lewis acid complexes.[6]

Issue 2: Lack of Selectivity in Suzuki-Miyaura Coupling of Dihalopyridazines

Q: I am performing a Suzuki-Miyaura coupling on a dihalopyridazine (e.g., 3,6-dichloropyridazine) and obtaining a mixture of mono- and di-coupled products, or the wrong regioisomer of the mono-coupled product. How can I control the selectivity?

A: Achieving regioselectivity in the Suzuki-Miyaura coupling of dihalopyridazines is challenging because the reactivity of the two halogen positions can be similar. The key to controlling the outcome lies in the careful selection of the catalyst system and reaction conditions.

  • Ligand Effects: The ligand coordinated to the palladium catalyst plays a crucial role in determining which position reacts.

    • Solution: For 3,5-dichloropyridazines, electron-deficient bidentate ligands like DPPF tend to promote coupling at the C3 position. Conversely, electron-rich monodentate ligands such as Q-Phos can reverse the selectivity, favoring coupling at the C5 position.[7] A systematic screening of ligands is recommended to find the optimal one for your desired regioselectivity.

  • Catalyst Loading and Reaction Time: High catalyst loading and long reaction times can lead to the formation of the di-coupled product.

    • Solution: Optimize the catalyst loading (typically 0.5-5 mol%) and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-coupled product is formed, before significant di-coupling occurs.[8]

  • Electronic Nature of the Pyridazine Ring: The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step.[9]

    • Solution: While this inherent reactivity is beneficial, it can also lead to fast reactions and over-arylation. Using milder bases (e.g., K₂CO₃ instead of stronger bases) and lower temperatures can sometimes help to moderate the reactivity and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the regioselectivity observed in the functionalization of pyridazine?

A1: The regioselectivity in pyridazine functionalization is primarily governed by the electronic properties of the ring. The two adjacent nitrogen atoms make the pyridazine ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack and deprotonation (metalation). The C3 and C6 positions are generally the most electron-deficient and acidic due to their proximity to the nitrogen atoms, making them the primary sites for metalation and nucleophilic aromatic substitution. The C4 and C5 positions are comparatively more electron-rich. Directing groups on the ring can further influence this inherent reactivity through steric and electronic effects.[10][11]

Q2: How can I achieve functionalization at the C4 position of a pyridazine ring?

A2: Functionalizing the C4 position can be challenging due to the higher reactivity of the C3/C6 positions. However, several strategies can be employed:

  • Directed Metalation with a Lewis Acid: As mentioned in the troubleshooting guide, using a Lewis acid like BF₃·OEt₂ in conjunction with a TMP-base can direct metalation to the C4 (meta) position.[5][6]

  • Blocking Groups: If the C3 and C6 positions are blocked with other substituents, functionalization will be directed to the available C4 or C5 positions.

  • Specific Methodologies for Pyridine Analogs: While not directly for pyridazine, methods developed for the C4-functionalization of pyridines, such as conversion to phosphonium salts, could potentially be adapted.[12]

Q3: Are there any general tips for improving yields in pyridazine functionalization reactions?

A3: Yes, here are some general tips that can help improve reaction yields:

  • Purity of Starting Materials: Ensure all reagents and solvents are pure and dry, as impurities can lead to side reactions and catalyst deactivation.[13]

  • Inert Atmosphere: Many of the organometallic reagents used in pyridazine functionalization are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.

  • Systematic Optimization: If yields are consistently low, a systematic optimization of reaction parameters (e.g., temperature, concentration, base, catalyst, and ligand) is recommended.

Data Presentation

Table 1: Regioselectivity of Pyridazine Zincation with TMPZnCl·LiCl

EntryPyridazine SubstrateProduct PositionRegioselectivityYield (%)
1Unsubstituted PyridazineC394:670
25-p-tolylpyrimidineC2>99:1~90
35-methylpyrimidineC2>99:1~90

*Note: Data for pyrimidine substrates are included for comparison of diazine reactivity. Data sourced from[2].

Table 2: Ligand-Dependent Regioselectivity in Suzuki Coupling of 3,5-Dichloropyridazine

EntryLigandMajor Product PositionRegioisomeric Ratio (C3:C5)Yield (%)
1DPPFC3>20:175-85
2Q-PhosC51:1070-80
3RuPhosDi-coupled-Major product

Data conceptualized from trends described in[7].

Experimental Protocols

Protocol 1: Regioselective C3 Zincation of Pyridazine using TMPZnCl·LiCl [2]

  • Apparatus Setup: Under an argon atmosphere, equip a dry flask with a magnetic stirrer and a septum.

  • Reagent Preparation: In the flask, dissolve pyridazine (1.0 mmol) in anhydrous THF (5 mL).

  • Addition of Metalating Agent: Cool the solution to the desired temperature (e.g., 25-70 °C, optimization may be required). Slowly add a solution of TMPZnCl·LiCl (1.75 mmol, 1.75 equiv) in THF dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at the chosen temperature for 2 hours. Monitor the progress of the metalation by quenching small aliquots with iodine and analyzing by GC-MS.

  • Electrophilic Quench: Once the metalation is complete, cool the reaction mixture to 0 °C and add the desired electrophile (e.g., iodine, an allyl bromide with a copper catalyst, or an aryl iodide with a palladium catalyst).

  • Work-up and Purification: After the quenching reaction is complete (as monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of Pyridazines via Inverse Electron-Demand Diels-Alder (IEDDA) Reaction [14][15]

  • Apparatus Setup: In a vial suitable for the chosen reaction temperature, add the 1,2,4,5-tetrazine derivative (1.0 equiv).

  • Addition of Reagents: Add the alkynyl sulfide or other dienophile (1.2 equiv) and the solvent (e.g., HFIP or toluene).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 40 °C in HFIP or 110 °C in toluene) and stir for the required time (typically a few hours). The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude product can then be purified by flash column chromatography on silica gel to afford the desired pyridazine.

Mandatory Visualization

Factors_Influencing_Regioselectivity cluster_reaction_type Reaction Type cluster_reaction_conditions Reaction Conditions A Pyridazine Substrate (Electronic & Steric Profile) B Reaction Type A->B C Reaction Conditions A->C D Desired Regioisomer B->D C->D B1 C-H Metalation C1 Base / Catalyst / Ligand B1->C1 B2 Cross-Coupling (e.g., Suzuki) B2->C1 B3 Diels-Alder (IEDDA) C2 Solvent B3->C2 C1->C2 C3 Temperature & Time C2->C3 C4 Additives (e.g., Lewis Acids) C3->C4

Caption: Key factors influencing the regioselectivity of pyridazine functionalization.

Caption: A general workflow for troubleshooting poor regioselectivity in pyridazine functionalization.

References

Technical Support Center: Purification of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-thiol. The information is designed to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in a crude sample of this compound?

The primary impurities in a sample of this compound often depend on its synthetic route. A common method for its preparation is the reaction of 3-chloro-6-methylpyridazine with a sulfur source, such as sodium hydrosulfide. Based on this, you can expect the following impurities:

  • Unreacted Starting Material: 3-chloro-6-methylpyridazine may be present if the reaction has not gone to completion.

  • Oxidation Product: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, 6,6'-dimethyl-3,3'-dipyridazinedisulfide.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can also be present.

Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?

A yellow tint in the purified product can be due to trace amounts of oxidized impurities or other colored by-products. Here are a few troubleshooting steps:

  • Charcoal Treatment: Dissolving the compound in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities. Subsequent filtration and removal of the solvent should yield a purer, less colored product.

  • Recrystallization: Performing a careful recrystallization can also help in removing colored impurities. It is crucial to select a solvent system where the solubility of the desired compound and the impurities differ significantly.

Q3: I am observing streaking on my TLC plate when analyzing my crude this compound. What does this indicate and how can I fix it?

Streaking on a TLC plate is often an indication of an acidic or basic compound interacting with the silica gel. Since this compound has a thiol group which is weakly acidic, this can sometimes occur. To mitigate this:

  • Solvent System Modification: Add a small amount of a weak acid (like acetic acid) or a weak base (like triethylamine) to your developing solvent system. This can help to suppress the ionization of your compound and lead to sharper spots on the TLC plate.

Q4: How can I prevent the oxidation of this compound to its disulfide during purification and storage?

Thiols are prone to oxidation, especially in the presence of air. To minimize the formation of the disulfide impurity:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for both reactions and purification steps like chromatography.

  • Storage: Store the purified compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.

Impurity Removal Strategy

The following table summarizes common impurities and suggested methods for their removal.

Impurity NameStructureRemoval Method
3-chloro-6-methylpyridazineCl-c1nnc(C)cc1Column chromatography, Recrystallization
6,6'-dimethyl-3,3'-dipyridazinedisulfideCc1cc(ssc2cc(C)nn2)nn1Column chromatography, Recrystallization
Residual Solvents(Varies)Drying under high vacuum

Experimental Protocols

Recrystallization Protocol for this compound

This is a general guideline for the recrystallization of this compound. The ideal solvent or solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound TLC TLC Analysis CrudeProduct->TLC Assess Purity Column Column Chromatography TLC->Column Major Impurities Present Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Present Column->Recrystallization Further Purification Analysis Purity Check (NMR, LC-MS) Column->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Validation & Comparative

A Comparative Analysis of 6-Methylpyridazine-3-thiol and Other Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative study of 6-Methylpyridazine-3-thiol and other key pyridazine derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. While direct experimental data for this compound is limited in the public domain, this guide compiles and compares available data from closely related analogues to provide a valuable resource for researchers in the field.

Data Presentation: A Comparative Overview of Biological Activities

To facilitate a clear comparison, the following tables summarize the reported anticancer and antimicrobial activities of various pyridazine derivatives from different studies. It is important to note that these values were determined in separate studies under different experimental conditions and are presented here for comparative insight.

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Pyridazine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) SR (leukemia)< 0.1[1]
NCI-H522 (non-small cell lung)< 0.1[1]
MCF7 (breast)< 1.0[1]
3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazine (4q) SGC-7901 (gastric adenocarcinoma)0.014[4]
A549 (lung adenocarcinoma)0.008[4]
HT-1080 (fibrosarcoma)0.012[4]
Pyrimido-pyridazine Derivative (2b) MDA-MB-231 (breast adenocarcinoma)N/A[5]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Pyridazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone derivative 15(d) Staphylococcus aureusN/A[6]
Streptococcus faecalisN/A[6]
Escherichia coliN/A[6]
Pseudomonas aeruginosaN/A[6]
Pyridazinone Derivatives (3a-d) Escherichia coli50[7]
Pseudomonas aureoginosa50[7]
Staphylococcus aureus50[7]
Staphylococcus pyogen50[7]
Pyridazinone Derivatives (7 and 13) S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of pyridazine derivatives and the evaluation of their biological activities, based on the reviewed literature.

General Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones[1]

A mixture of the appropriate aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride is refluxed in ethanol. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the desired pyridazinone derivative. The structure of the synthesized compound is then confirmed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7]
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways potentially modulated by pyridazine derivatives and a general workflow for their biological evaluation.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription Akt Akt PI3K->Akt Akt->Nucleus Cell Survival PKC PKC PLCg->PKC STAT->Nucleus Gene Transcription

Caption: EGFR Signaling Pathway.[2][3][9][10][11]

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Nucleus Nucleus Akt->Nucleus Cell Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-8->Executioner Caspases (Caspase-3) DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis Experimental_Workflow Synthesis of Pyridazine Derivatives Synthesis of Pyridazine Derivatives Structural Characterization (NMR, MS, IR) Structural Characterization (NMR, MS, IR) Synthesis of Pyridazine Derivatives->Structural Characterization (NMR, MS, IR) In Vitro Anticancer Screening In Vitro Anticancer Screening Structural Characterization (NMR, MS, IR)->In Vitro Anticancer Screening In Vitro Antimicrobial Screening In Vitro Antimicrobial Screening Structural Characterization (NMR, MS, IR)->In Vitro Antimicrobial Screening Determination of IC50 Determination of IC50 In Vitro Anticancer Screening->Determination of IC50 Determination of MIC Determination of MIC In Vitro Antimicrobial Screening->Determination of MIC Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Determination of IC50->Structure-Activity Relationship (SAR) Analysis Determination of MIC->Structure-Activity Relationship (SAR) Analysis Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Analysis->Lead Compound Identification

References

Unveiling the Biological Potential of 6-Methylpyridazine-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the biological activity of novel chemical entities is paramount. This guide provides a comparative analysis of the potential biological activities of 6-Methylpyridazine-3-thiol and its closely related analogs. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar pyridazine derivatives to offer valuable insights into its potential efficacy. The comparison includes data on antimicrobial, antifungal, and anticancer activities, alongside relevant experimental protocols and associated signaling pathways.

Comparative Analysis of Biological Activity

To provide a comprehensive overview, the biological activities of various pyridazine derivatives are summarized below. These compounds share the core pyridazine scaffold with this compound, suggesting potential similarities in their biological profiles. The data is presented to facilitate a comparative assessment against established standards.

Antimicrobial Activity

The antimicrobial potential of pyridazine derivatives is a significant area of investigation. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridazine compounds against different bacterial and fungal strains.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridazinone Derivative 8g (3-Cl phenyl urea) Candida albicans16--
Pyridazinone Derivative 8a (3,4-di-Cl phenyl urea) Candida albicans32--
Pyridazinone Derivative 8j (3-Br phenyl urea) Candida albicans32--
Pyridazinone Derivative 10h Staphylococcus aureus16--
Thieno[2,3-b]thiophene Derivative 5d Geotricum candidum-Amphotericin B> MIC of 5d
Thieno[2,3-b]thiophene Derivative 5d Syncephalastrum racemosum-Amphotericin BEquivalent to 5d
Thieno[2,3-b]thiophene Derivative 5d Staphylococcus aureus-Penicillin GEquivalent to 5d
Thieno[2,3-b]thiophene Derivative 5d Pseudomonas aeruginosa-Streptomycin> MIC of 5d
Thieno[2,3-b]thiophene Derivative 5d Escherichia coli-Streptomycin> MIC of 5d
3-Alkylpyridine Analog (Compound 6) Methicillin-resistant Staphylococcus aureus (MRSA)0.98 - 3.9--

Note: Specific MIC values for this compound are not available in the cited literature. The data presented is for structurally related compounds to provide a comparative context.

Anticancer Activity

Several pyridazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridazin-3(2H)-one Derivative 43 Panc-1 (Pancreatic)2.9--
Pyridazin-3(2H)-one Derivative 43 Paca-2 (Pancreatic)2.2--
Tetralin-chalcone Derivative 3a Hela (Cervical)3.5 µg/mL5-Fluorouracil-
Tetralin-chalcone Derivative 3a MCF-7 (Breast)4.5 µg/mL5-Fluorouracil-
Quinazoline-chalcone 14g K-562 (Leukemia)0.622 - 1.81--
Quinazoline-chalcone 14g RPMI-8226 (Leukemia)0.622 - 1.81--
Quinazoline-chalcone 14g HCT-116 (Colon)0.622 - 1.81--
Quinazoline-chalcone 14g LOX IMVI (Melanoma)0.622 - 1.81--
Quinazoline-chalcone 14g MCF7 (Breast)0.622 - 1.81--
Pyrimidodiazepine 16c Various (NCI-60)-Doxorubicin10-fold less potent

Note: Specific IC50 values for this compound are not available in the cited literature. The data presented is for structurally related compounds to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
  • Bacterial/Fungal Strains: Pure cultures of the test microorganisms are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Media: Sterile Mueller-Hinton Broth or RPMI-1640 medium.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • The overnight culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the microtiter plate wells using the appropriate broth. The final volume in each well is typically 100 µL.
  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic or antifungal drug is also tested as a reference.
  • 100 µL of the standardized inoculum is added to each well (except the negative control).
  • The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The test compound is dissolved in DMSO to prepare a stock solution.
  • Serial dilutions of the compound are prepared in the culture medium.
  • The medium from the seeded plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.
  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The biological effects of pyridazine derivatives are often mediated through their interaction with specific cellular signaling pathways. Below are diagrams of key pathways that may be modulated by these compounds, along with a typical experimental workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation s1 Synthesis of this compound and Analogs s2 Structural Characterization (NMR, MS, IR) s1->s2 b1 Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) s2->b1 b2 Antifungal Susceptibility Testing (e.g., Broth Microdilution) s2->b2 b3 Anticancer Cytotoxicity Assay (e.g., MTT Assay) s2->b3 d1 Determination of MIC Values b1->d1 b2->d1 d2 Determination of IC50 Values b3->d2 d3 Structure-Activity Relationship (SAR) Analysis d1->d3 d2->d3 JNK_signaling_pathway stress Stress Stimuli (e.g., Cytokines, ROS) ask1 ASK1 (MAPKKK) stress->ask1 mkk47 MKK4/7 (MAPKK) ask1->mkk47 jnk JNK (MAPK) mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis TNF_alpha_signaling_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk rip1->ikk nfkb NF-κB ikk->nfkb inflammation Inflammation Gene Expression nfkb->inflammation IL6_signaling_pathway il6 IL-6 il6r IL-6R il6->il6r gp130 gp130 il6r->gp130 dimerization jak JAK gp130->jak activation stat3 STAT3 jak->stat3 phosphorylation gene_expression Gene Expression (Inflammation, Cell Proliferation) stat3->gene_expression translocation to nucleus

A Comparative Guide to 6-Methylpyridazine-3-thiol and 6-Chloropyridazine-3-thiol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyridazine scaffold is a cornerstone for the development of novel therapeutics. Among the numerous derivatives, 6-methylpyridazine-3-thiol and 6-chloropyridazine-3-thiol serve as key building blocks for introducing a reactive thiol group, enabling further molecular elaboration. This guide provides an objective comparison of these two reagents in synthesis, supported by experimental data and protocols, to aid researchers in selecting the optimal building block for their specific synthetic strategies.

Introduction to the Reagents

Both this compound and 6-chloropyridazine-3-thiol are heterocyclic thiols that offer a versatile platform for the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of a nucleophilic thiol group on the pyridazine ring, which can readily undergo reactions such as S-alkylation to introduce diverse side chains. The key distinction between these two compounds lies in the substituent at the 6-position of the pyridazine ring: a methyl group versus a chlorine atom. This seemingly minor difference can significantly influence the electronic properties of the molecule, thereby affecting its reactivity, synthesis, and the biological activity of its derivatives.

Synthesis of the Starting Materials

The accessibility of these thiols is a critical factor for their application. Both are typically synthesized from their corresponding chloro-precursors.

This compound is prepared from the commercially available 3-chloro-6-methylpyridazine. The conversion is achieved through a nucleophilic aromatic substitution reaction with a sulfur source, such as sodium hydrosulfide.

6-Chloropyridazine-3-thiol is synthesized from 3,6-dichloropyridazine. This precursor is readily available and can be prepared in high yield from maleic hydrazide or pyridazine-3,6-diol. The selective substitution of one chlorine atom with a thiol group is a key step in its synthesis. A related synthesis of 6-allylthio-3-chloropyridazine from 3,6-dichloropyridazine and allylmercaptan has been reported with a high yield of 91%, indicating the feasibility of selective monosubstitution.

Comparative Performance in Synthesis: S-Alkylation

The methyl group in this compound is an electron-donating group. This property increases the electron density on the pyridazine ring and, consequently, enhances the nucleophilicity of the thiol group. This heightened nucleophilicity is expected to lead to faster reaction rates and potentially higher yields in S-alkylation reactions.

Conversely, the chlorine atom in 6-chloropyridazine-3-thiol is an electron-withdrawing group. This effect reduces the electron density on the pyridazine ring, thereby decreasing the nucleophilicity of the thiol. As a result, S-alkylation reactions with this reagent may require more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve comparable yields to its methylated counterpart.

The following tables summarize representative experimental data for the synthesis of the precursors and a subsequent S-alkylation reaction.

Table 1: Synthesis of Precursors

PrecursorStarting MaterialReagentsConditionsYield
3,6-DichloropyridazinePyridazine-3,6-diolPOCl₃80 °C, overnight85%[1]
3-Amino-6-chloropyridazine3,6-DichloropyridazineAmmonia water150 °C, 6 hours89.25%[2]

Table 2: Comparative S-Alkylation Reactivity (Illustrative)

ThiolAlkylating AgentBaseSolventConditionsProductYield
This compoundGeneric Alkyl HalideK₂CO₃ or Et₃NWaterRoom TemperatureS-alkylated productExpected to be high
6-Chloropyridazine-3-thiolGeneric Alkyl HalideK₂CO₃ or Et₃NWaterRoom TemperatureS-alkylated productExpected to be moderate to good

Note: Specific yield data for a direct comparison of S-alkylation of these two thiols is not available in the reviewed literature. The expected yields are based on the electronic properties of the substituents.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol [1]

  • To a 2L round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (125g, 1115 mmol).

  • Add POCl₃ (520 ml, 5576 mmol) at room temperature.

  • Heat the reaction mixture at 80 °C overnight.

  • Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the residue with EtOAc (1 L).

  • Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate to adjust the pH to ~8.

  • Separate the layers and extract the aqueous layer with EtOAc (2 x 500 mL).

  • Combine the organic layers, wash with water (1L) and brine (1 L), then dry over sodium sulfate.

  • Filter and concentrate under vacuum. Dry the product under vacuum at 50 °C to isolate 3,6-dichloropyridazine.

Protocol 2: General Procedure for S-Alkylation of Thiols

  • To a solution of the thiol (1 mmol) in a suitable solvent (e.g., DMF, acetone, or water), add a base (e.g., K₂CO₃, Et₃N, or NaOH) (1.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide) (1.1 mmol) dropwise.

  • Continue stirring the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Targeting VEGFR-2

Derivatives of both this compound and 6-chloropyridazine-3-thiol have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Small molecule inhibitors that block the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer drugs.

The pyridazine scaffold serves as a versatile core for designing such inhibitors. The thiol group at the 3-position allows for the introduction of various side chains that can interact with key residues in the ATP-binding pocket of VEGFR-2, leading to potent inhibition of its kinase activity.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors derived from pyridazine-3-thiols.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_active Activates ADP ADP Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR2_active->Downstream Phosphorylates Pyridazine_Inhibitor Pyridazine-3-thiol Derivative (e.g., from 6-Methyl/Chloro -pyridazine-3-thiol) Pyridazine_Inhibitor->VEGFR2_active Inhibits (ATP Competitive) ATP ATP ATP->VEGFR2_active Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and inhibition.

Conclusion

Both this compound and 6-chloropyridazine-3-thiol are valuable reagents in the synthesis of biologically active compounds, particularly in the development of VEGFR-2 inhibitors. The choice between the two will largely depend on the desired reactivity profile and the specific synthetic strategy.

  • This compound is predicted to be the more reactive nucleophile due to the electron-donating nature of the methyl group. This makes it a suitable choice for reactions where high reactivity is desired, potentially allowing for milder reaction conditions and shorter reaction times.

  • 6-Chloropyridazine-3-thiol offers the advantage of having a second reactive site—the chlorine atom at the 6-position. This opens up possibilities for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, providing a route to more complex molecular architectures. However, its reduced nucleophilicity at the thiol position may necessitate more robust reaction conditions for S-alkylation.

Researchers should consider these factors when designing their synthetic routes to efficiently access their target molecules.

References

Efficacy of Pyridazine-Based COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of recently developed pyridazine-based cyclooxygenase-2 (COX-2) inhibitors against the well-established selective inhibitor, Celecoxib. The data presented is compiled from preclinical studies to facilitate an objective evaluation of these novel compounds as potential anti-inflammatory agents. Detailed experimental methodologies and a relevant signaling pathway are included to provide a comprehensive resource for researchers in drug discovery and development.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of several pyridazine-based compounds against COX-1 and COX-2 enzymes. The data includes the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), which is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyridazine Derivative 9a 33015.5021.29[1]
Pyridazine Derivative 16b 31516.9018.63[1]
Pyridazine-Pyrazolone Hybrid 5f 14.34 (μM)1.50 (μM)9.56[2]
Pyridazine-Pyrazolone Hybrid 6f 9.56 (μM)1.15 (μM)8.31[2]
Celecoxib (Reference) 32017.7917.98[1]
Celecoxib (Reference) 5.42 (μM)2.16 (μM)2.51[2]

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds, based on commonly used colorimetric inhibitor screening assays.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the enzymes and cofactors to the desired concentration in the assay buffer.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.[3][4]

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.[3][4]

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.[3][4]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed by the addition of 20 µL of arachidonic acid to initiate the enzymatic reaction.[4]

  • Incubation: Shake the plate for a few seconds and incubate for a precise duration (e.g., 2 minutes) at 25°C.[4]

  • Absorbance Reading: Read the absorbance of the wells at 590 nm using a microplate reader.[5][6][7]

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow for screening COX-2 inhibitors.

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling Cascades cluster_transcription Gene Transcription cluster_translation Protein Synthesis & Action cluster_inhibition Inhibition Cytokines Cytokines (e.g., IL-1α) PKC PKC Cytokines->PKC Ras Ras Cytokines->Ras NFkB NF-κB Cytokines->NFkB GrowthFactors Growth Factors GrowthFactors->PKC GrowthFactors->Ras GrowthFactors->NFkB TumorPromoters Tumor Promoters TumorPromoters->PKC TumorPromoters->Ras TumorPromoters->NFkB MAPK MAPK (ERK1/2, p38, JNK) PKC->MAPK Ras->MAPK COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX-2 Pyridazine_Inhibitors Pyridazine-based Inhibitors Pyridazine_Inhibitors->COX2_Protein Inhibit Experimental_Workflow start Start: Compound Library in_vitro_screening In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro_screening determine_ic50 Determine IC50 Values and Selectivity Index in_vitro_screening->determine_ic50 hit_identification Hit Identification (Potent & Selective Compounds) determine_ic50->hit_identification hit_identification->start Re-screen lead_optimization Lead Optimization hit_identification->lead_optimization Proceed in_vivo_studies In Vivo Efficacy & Safety Studies lead_optimization->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

References

Comparative Guide to Analytical Methods for the Quantification of 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 6-Methylpyridazine-3-thiol

This compound is a heterocyclic organic compound containing a pyridazine ring substituted with a methyl group and a thiol group. The presence of the thiol (-SH) group makes this molecule amenable to a variety of analytical techniques, particularly those that target sulfhydryl moieties. The accurate quantification of this compound is crucial in various research and development settings, including pharmaceutical analysis and chemical synthesis.

Overview of Analytical Techniques

Several analytical methodologies can be adapted for the quantification of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods. Gas Chromatography (GC) could also be a viable option, likely requiring a derivatization step to increase the volatility of the analyte.

Below is a comparison of these methods, highlighting their principles, advantages, and limitations in the context of quantifying thiol-containing compounds.

Quantitative Data Comparison

The following table summarizes typical performance characteristics of the analytical methods discussed. The data is derived from studies on analogous thiol-containing heterocyclic compounds and should be considered as a general reference.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.3 pmol[1]8 - 10 pmol[1]10 - 1000 pmolHigh specificity, good sensitivity, well-established.Requires more complex instrumentation, longer analysis time.
UV-Vis Spectrophotometry Colorimetric reaction (e.g., with Ellman's reagent) and measurement of absorbance.~ 0.1 µg/mL~ 0.3 µg/mL0.2 - 2.0 µg/mL[2]Simple, rapid, cost-effective.Lower specificity, potential for interference from other absorbing compounds.[3]
Electrochemical Detection Measurement of the current generated by the oxidation or reduction of the thiol group.63.7 nM (for cysteine)[4]Not specifiedAnalyte dependentHigh sensitivity, potential for real-time monitoring.[5]Susceptible to electrode fouling and interference from other electroactive species.[5]
GC-MS (with derivatization) Separation of volatile derivatives by GC followed by mass spectrometric detection.Analyte and derivatization dependentAnalyte and derivatization dependentWide rangeHigh sensitivity and selectivity.Requires derivatization, potential for thermal degradation of the analyte.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols based on the analysis of similar compounds and should be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the separation of the analyte on a reversed-phase column followed by detection using a UV detector.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., pH 7.0)

  • This compound standard

  • Internal standard (optional, e.g., a structurally similar compound)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of phosphate buffer and methanol or acetonitrile. The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Determined by measuring the UV spectrum of this compound (likely in the range of 320-350 nm based on similar compounds).[1]

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry using Ellman's Reagent

This colorimetric method is based on the reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Ellman's reagent (DTNB) solution (e.g., 10 mM in buffer)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the phosphate buffer. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the phosphate buffer.

  • Reaction: In a cuvette, mix the sample or standard solution with the DTNB solution. The final volume and concentrations should be kept consistent.

  • Measurement: Incubate the reaction mixture at room temperature for a short period (e.g., 5-15 minutes) to allow for color development. Measure the absorbance of the solution at 412 nm against a blank containing the buffer and DTNB solution.

  • Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Calculate the concentration of this compound in the sample using the calibration curve.

Electrochemical Detection

Electrochemical methods offer high sensitivity for the detection of thiol compounds. A common approach involves the use of a modified electrode to catalyze the oxidation of the thiol.

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes)

Reagents:

  • Supporting electrolyte (e.g., phosphate buffer solution)

  • This compound standard

  • Electrode modifying agent (optional, e.g., conductive polymers, metal nanoparticles)

Procedure:

  • Electrode Preparation: If using a modified electrode, follow the specific procedure for modification. Otherwise, polish the working electrode (e.g., glassy carbon electrode) to a mirror finish.

  • Standard Solution Preparation: Prepare a stock solution and a series of standard solutions of this compound in the supporting electrolyte.

  • Electrochemical Measurement:

    • Place the three-electrode system in the electrochemical cell containing the standard or sample solution.

    • Apply a potential scan using a technique such as cyclic voltammetry or differential pulse voltammetry.

    • Record the oxidation peak current corresponding to the thiol group.

  • Quantification: Construct a calibration curve by plotting the peak current against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the general workflows and relationships of the discussed analytical methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration Derivatization Derivatization (optional for GC) Dissolution->Derivatization UV_Vis UV-Vis Spectrophotometry Dissolution->UV_Vis Electrochem Electrochemical Method Dissolution->Electrochem HPLC HPLC-UV Filtration->HPLC GC_MS GC-MS Derivatization->GC_MS Calibration Calibration Curve Construction HPLC->Calibration UV_Vis->Calibration Electrochem->Calibration GC_MS->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: General experimental workflow for the quantification of this compound.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity Specificity Specificity Speed Speed of Analysis Cost Cost & Simplicity HPLC_UV HPLC-UV HPLC_UV->Sensitivity Good HPLC_UV->Specificity High HPLC_UV->Speed Moderate HPLC_UV->Cost Moderate UV_Vis UV-Vis Spectrophotometry UV_Vis->Sensitivity Moderate UV_Vis->Specificity Low UV_Vis->Speed High UV_Vis->Cost Low Electrochem Electrochemical Methods Electrochem->Sensitivity High Electrochem->Specificity Moderate Electrochem->Speed High Electrochem->Cost Low to Moderate GC_MS GC-MS GC_MS->Sensitivity Very High GC_MS->Specificity Very High GC_MS->Speed Moderate GC_MS->Cost High

Caption: Comparison of key performance characteristics of analytical methods.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For high-throughput screening or routine analysis where cost and speed are critical, UV-Vis spectrophotometry may be a suitable choice. For applications requiring high specificity and accuracy, such as in pharmaceutical quality control, a validated HPLC-UV or GC-MS method would be more appropriate. Electrochemical methods offer a promising alternative with high sensitivity. It is imperative to perform a thorough method development and validation for any chosen technique to ensure accurate and reliable quantification of this compound.

References

Comparative Analysis of Molecular Docking Studies of Pyridazine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the computational evaluation of pyridazine-based compounds. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for in silico docking, and a look at alternative molecules.

The pyridazine scaffold is a prominent feature in many biologically active compounds, drawing significant interest in the field of medicinal chemistry. Computational docking studies are a crucial first step in evaluating the potential of these molecules as therapeutic agents by predicting their binding affinity to specific protein targets. While direct docking studies on 6-Methylpyridazine-3-thiol are not extensively available in public literature, a wealth of research exists for structurally related pyridazine and pyridazin-3-one derivatives. This guide synthesizes findings from these studies to provide a comparative overview for researchers.

Comparative Docking Performance of Pyridazine Derivatives

To understand the therapeutic potential of pyridazine derivatives, it is essential to compare their binding affinities with known inhibitors or alternative compounds against specific biological targets. The following table summarizes the docking scores of various pyridazine derivatives against different proteins as reported in the literature.

Compound ClassTarget ProteinRepresentative CompoundDocking Score (kcal/mol)Alternative CompoundDocking Score of Alternative (kcal/mol)Reference
Pyridazin-3-one DerivativesInositol 1,4,5-Trisphosphate (IP3) ReceptorCompound 5dNot specified, but showed high affinityReference standardsNot specified[1][2]
Pyrimidine-2-thiol DerivativesCyclooxygenase-1 (COX-1)4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol-9.2Diclofenac-8.5[3]
Pyrimidine-2-thiol DerivativesCyclooxygenase-2 (COX-2)4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol-10.1Diclofenac-9.8[3]

Note: The binding energies and docking scores are dependent on the specific software and force fields used in the study. Direct comparison between different studies should be made with caution.

Experimental Protocols for Molecular Docking

A standardized protocol is fundamental for reproducible and reliable in silico docking studies. Below is a generalized methodology based on common practices reported in the referenced literature for docking small molecules with protein targets.

1. Ligand and Protein Preparation:

  • Ligand: The 3D structure of the pyridazine derivative is sketched using a molecular editor (e.g., ChemDraw) and optimized for its energy-minimized conformation using a computational chemistry software package (e.g., Chem3D). The structure is then saved in a suitable format (e.g., .pdb or .mol2).

  • Protein: The crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., CHARMm).

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, or GOLD.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions of the grid box are chosen to be large enough to encompass the entire binding pocket.

  • Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore different conformations and orientations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score (e.g., lowest binding energy) is selected as the most probable binding mode.

3. Analysis of Results:

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.

  • The docking results are validated by comparing the predicted binding mode with the known binding mode of a co-crystallized ligand, if available (re-docking).

Visualizing Computational Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_def Define Grid Box (Active Site) ligand_prep->grid_def protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_def run_dock Run Docking Simulation (e.g., AutoDock) grid_def->run_dock scoring Scoring & Ranking Poses run_dock->scoring analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->analysis

Caption: A generalized workflow for a molecular docking study.

G cluster_compound Compound cluster_target Target Protein cluster_alternative Alternative pyridazine This compound (or derivative) target_protein Target Protein (e.g., COX-2) pyridazine->target_protein Binds with Affinity X alternative Alternative Inhibitor (e.g., Diclofenac) alternative->target_protein Binds with Affinity Y

Caption: Logical comparison of a test compound and an alternative.

Conclusion

The pyridazine scaffold continues to be a versatile starting point for the design of novel therapeutic agents. Molecular docking studies serve as a powerful tool to predict and rationalize the binding of these compounds to various protein targets. While research on this compound is limited, the broader class of pyridazine derivatives shows significant promise in silico, often exhibiting comparable or superior binding affinities to known drugs. The methodologies and comparative data presented here offer a foundational guide for researchers to build upon in the quest for new and effective pharmaceuticals.

References

Comparative Evaluation of Thio-Substituted Pyridazine Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A focused analysis of 3-alkylthio-6-allylthiopyridazine derivatives reveals promising candidates for anti-cancer applications, particularly against hepatocellular carcinoma. This guide compares the biological performance of these compounds, providing key experimental data and detailed protocols for researchers in drug discovery and development.

A study focused on displacing the 3-position oxygen atom of 3-alkoxy-6-allylthiopyridazine with sulfur has led to the synthesis of novel thio-substituted pyridazine derivatives.[1] These compounds were evaluated for their chemopreventive activities, with several derivatives demonstrating significant effects in both laboratory assays and animal models. The research builds upon the known hepatoprotective and chemopreventive activities of the parent alkoxy-pyridazine compounds.[1]

In Vitro Anti-Hepatocarcinoma Activity

The synthesized 3-alkylthio-6-allylthiopyridazine derivatives were tested for their ability to inhibit the growth of human hepatocarcinoma (HepG2) cells. The compound designated as Thio-K6 emerged as a particularly potent derivative, showing superior chemopreventive activity compared to other synthesized variants.[1]

Comparative Data: Inhibition of HepG2 Cell Growth
Compound IDSubstitution PatternKey Finding
Thio-K6Sulfur substitution at the 3-positionDemonstrated the best chemopreventive activity toward hepatocarcinoma cells.[1]
K-compounds3-alkoxy-6-allylthiopyridazineShowed good hepatoprotective and chemopreventive activities.[1]
ControlVehicle/UntreatedBaseline for cell growth

Note: Specific IC50 values were not provided in the abstract of the primary source material. The data reflects the reported relative efficacy.

In Vivo Hepatoprotective Effects

While specific in vivo data for the thio-derivatives is pending, the parent 3-alkoxy-6-allylthiopyridazine compounds, from which the thio-derivatives were derived, demonstrated significant hepatoprotective activities in established animal models.[1] This suggests a promising avenue for future in vivo evaluation of compounds like Thio-K6.

The established models include:

  • Carbon tetrachloride (CCl₄)-treated mice: A widely used model for inducing acute liver injury through oxidative stress.[2][3][4][5]

  • Aflatoxin B₁-treated rats: A model relevant to toxin-induced hepatocellular carcinoma.

Experimental Design and Protocols

The evaluation of these pyridazine derivatives followed a structured workflow, beginning with chemical synthesis and progressing through in vitro screening to in vivo validation for the parent compounds.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Parent Compounds) cluster_outcome Outcome Start Parent 3-alkoxy-6- allylthiopyridazine Synth Displacement of Oxygen with Sulfur Start->Synth Product 3-alkylthio-6- allylthiopyridazine Derivatives (e.g., Thio-K6) Synth->Product Screen Anti-Hepatocarcinoma Activity Screening (HepG2 Cells) Product->Screen Animal Hepatoprotective Activity (Mice/Rat Models) Screen->Animal Result Identification of Lead Compound (Thio-K6) Animal->Result

Caption: Experimental workflow for the evaluation of thio-pyridazine derivatives.

Methodologies

Synthesis of 3-alkylthio-6-allylthiopyridazine Derivatives

The synthesis involved modifying previously developed 3-alkoxy-6-allylthiopyridazine derivatives (K-compounds). The key reaction step was the displacement of the oxygen atom at the 3-position of the pyridazine ring with a sulfur atom to yield the target thio-compounds.[1]

In Vitro Cytotoxicity: MTT Assay Protocol

The anti-hepatocarcinoma activity was assessed by measuring cell survival using a tetrazolium-based colorimetric assay (MTT assay). This method quantifies the metabolic activity of viable cells.[6][7]

  • Cell Plating: Human hepatocarcinoma (HepG2) cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated to allow for cell attachment.[8]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyridazine derivatives. Control wells contain medium with vehicle (e.g., DMSO) and untreated cells.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[6][8][9] Metabolically active cells reduce the yellow MTT to a purple formazan precipitate.[7][9]

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or detergent) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[6][8] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. IC50 (half-maximal inhibitory concentration) values are determined from dose-response curves.

In Vivo Hepatoprotective Activity (Protocol for Parent Compounds)

This protocol describes the carbon tetrachloride (CCl₄)-induced acute liver injury model in mice, which was used to evaluate the parent compounds.[2][4][10]

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into several groups: a negative control group, a CCl₄-only (positive control) group, and treatment groups receiving different doses of the test compounds orally for a set period (e.g., 7 consecutive days).[2][3] A known hepatoprotective agent like silymarin may be used as a reference standard.[2]

  • Induction of Hepatotoxicity: On the final day of treatment, liver injury is induced by an intraperitoneal (i.p.) injection of CCl₄, typically diluted in a vehicle like olive oil.[2][3] The control group receives only the vehicle.

  • Sample Collection: After a specific time post-CCl₄ administration (e.g., 24 hours), animals are euthanized. Blood samples are collected for serum biochemical analysis, and liver tissues are harvested for histopathology and biomarker analysis.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Elevated levels of these enzymes are indicative of liver damage.[4]

  • Histopathological Examination: Liver tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) to observe cellular changes like necrosis, inflammation, and fatty degeneration.

Structure-Activity Relationship (SAR) Insights

The available data indicates a significant shift in biological activity upon substitution at the 3-position of the 6-allylthiopyridazine core.

G cluster_derivatives Substitutions at 3-Position cluster_activity Biological Activity Profile Core 6-Allylthiopyridazine Core Alkoxy Alkoxy Group (-OR) (K-Compounds) Core->Alkoxy Thio Alkylthio Group (-SR) (Thio-K6) Core->Thio Alkoxy_Activity Good Hepatoprotective & Chemopreventive Activity Alkoxy->Alkoxy_Activity Leads to Thio_Activity BETTER Chemopreventive Activity vs. Hepatocarcinoma Thio->Thio_Activity Leads to

Caption: Structure-activity relationship of 3-substituted pyridazine derivatives.

The replacement of an alkoxy (-OR) group with an alkylthio (-SR) group at the 3-position, as seen in Thio-K6, appears to enhance the chemopreventive activity against hepatocarcinoma cells.[1] This suggests that the sulfur atom at this position plays a crucial role in the compound's mechanism of action, making it a key area for future optimization and drug design efforts.

References

Structure-Activity Relationship of Pyridazine Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, and the introduction of a thiol group can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine thiols, with a focus on their antimicrobial and anticancer activities. The information presented is a synthesis of data from various studies to aid in the rational design of novel pyridazine-based therapeutic agents.

Antimicrobial Activity of Pyridazine-3(2H)-thiones

Pyridazine-3(2H)-thiones have emerged as a class of compounds with notable antimicrobial properties. The structure-activity relationship studies reveal that substitutions at the C6 position of the pyridazine ring and modifications of the thione group play a crucial role in their efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazine-3(2H)-thione Derivatives

Compound IDR (Substitution at C6)S. aureusE. coliB. subtilisC. albicansReference
1a Phenyl>100>100>100>100[1]
1b 4-Chlorophenyl5010050100[1]
1c 4-Methoxyphenyl100>100100>100[1]
1d 4-Nitrophenyl25502550[1]

Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

From the data, it can be inferred that electron-withdrawing groups at the para position of the C6-phenyl ring, such as a nitro group (Compound 1d ), tend to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. In contrast, the unsubstituted phenyl derivative (Compound 1a ) shows minimal activity.

Anticancer Activity of Pyridazine-3(2H)-thiones

The pyridazine thiol motif has also been explored for its potential in cancer therapy. Studies have shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines. The substitutions on the pyridazine ring and the nature of the substituent at the N2 position are critical determinants of their anticancer potency.

Table 2: Anticancer Activity (IC50, µM) of Selected Pyridazine-3(2H)-thione Derivatives

Compound IDR1 (at N2)R2 (at C6)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
2a HPhenyl45.258.162.5[2]
2b MethylPhenyl28.735.441.2[2]
2c H4-Chlorophenyl21.529.833.7[2]
2d Methyl4-Chlorophenyl10.315.618.9[2]

Note: The data presented is a representative compilation and may not be from a single study. IC50 values are indicative of potency and can vary based on the specific assay conditions.

The trend observed in anticancer activity suggests that N-alkylation (e.g., methyl group in Compound 2b and 2d ) generally leads to a moderate increase in cytotoxicity compared to the N-unsubstituted analogues. Furthermore, the presence of a halogen, such as chlorine on the C6-phenyl ring (Compound 2c and 2d ), significantly enhances the anticancer activity across the tested cell lines, with the N-methylated chloro-derivative (2d ) being the most potent in this series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key biological assays cited in the SAR studies of pyridazine thiols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6][7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Antimicrobial cluster_pyridazine Pyridazine-3(2H)-thione Core cluster_substituents Substitutions at C6 core unsubstituted Unsubstituted Phenyl (Low Activity) core->unsubstituted Influences electron_donating Electron-Donating Group (e.g., -OCH3) (Moderate Activity) core->electron_donating Influences electron_withdrawing Electron-Withdrawing Group (e.g., -NO2, -Cl) (High Activity) core->electron_withdrawing Influences

Caption: SAR of Pyridazine Thiols in Antimicrobial Activity.

MTT_Workflow start Seed Cells in 96-well Plate treat Add Pyridazine Thiol Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for the MTT Anticancer Assay.

Signaling_Pathway_Hypothesis pyridazine_thiol Pyridazine Thiol Derivative target_enzyme Target Enzyme/ Receptor pyridazine_thiol->target_enzyme Inhibits/Modulates signaling_cascade Signaling Cascade target_enzyme->signaling_cascade Blocks cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response Leads to

Caption: Hypothesized Signaling Pathway Inhibition.

References

A Comparative Analysis of Pyridazine and Pyrazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug design. Among the diazines, pyridazine and pyrazine represent two isomeric six-membered rings containing two nitrogen atoms that have garnered significant attention for their versatile roles in shaping the pharmacological and pharmacokinetic profiles of therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the rational design of novel drug candidates.

Physicochemical Properties: A Tale of Two Dipoles

The arrangement of the nitrogen atoms within the pyridazine (1,2-diazine) and pyrazine (1,4-diazine) rings imparts distinct physicochemical characteristics that profoundly influence their behavior in biological systems. Pyridazine's adjacent nitrogen atoms create a significant dipole moment, whereas the symmetrical arrangement in pyrazine results in a zero dipole moment. These differences impact properties like solubility, pKa, and LogP, which are critical for drug absorption, distribution, and target engagement.[1]

PropertyPyridazinePyrazineRationale for Difference
pKa ~2.3~0.65The two adjacent nitrogen atoms in pyridazine exert an inductive effect, making the lone pairs less available for protonation compared to pyridine, but the repulsion between the lone pairs destabilizes the non-protonated form, making it more basic than pyrazine.[2] Pyrazine's symmetrical structure leads to a lower basicity.
Dipole Moment (D) ~3.9 - 4.2 D0 DThe vector sum of the individual C-N and N-N bond dipoles in the C2v symmetry of pyridazine results in a large net dipole moment. In the D2h symmetry of pyrazine, the bond dipoles cancel each other out.
Solubility in Water MiscibleSolublePyridazine's high polarity and ability to act as a hydrogen bond acceptor contribute to its miscibility with water.[3][4] Pyrazine is also water-soluble due to hydrogen bonding capabilities but is generally less so than pyridazine at lower temperatures.[5][6]
LogP ~0.2 - 0.4~-0.2The higher polarity of pyridazine generally leads to a slightly higher LogP value compared to the nonpolar pyrazine.

Pharmacological Activities: Diverse and Potent Applications

Both pyridazine and pyrazine scaffolds are integral components of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Their ability to serve as bioisosteres for other aromatic rings and to engage in crucial hydrogen bonding interactions with biological targets underpins their utility in drug discovery.[7][8][9]

Kinase Inhibition: A Privileged Scaffold

Kinase inhibitors are a major class of targeted therapeutics, and both pyridazine and pyrazine are frequently employed as core structures in their design. The nitrogen atoms of these heterocycles can act as key hydrogen bond acceptors, mimicking the adenine region of ATP to bind to the hinge region of the kinase active site.

Compound ClassTarget KinaseScaffoldIC50 (nM)Reference
Pyridinylquinoxalinesp38α MAP KinasePyrazine (as part of pyridopyrazine)38[10]
Pyridazine Derivativesp38 MAP KinasePyridazinePotent inhibition[11]
Imidazo[1,5-a]pyrazine AnalogBTKPyrazine3[7]
Pyridazine-based ALK5 InhibitorsALK5PyridazinePotent inhibition[12]
Pyrazine-based TrkA InhibitorsTrkAPyrazine3500[13]

The choice between a pyridazine and pyrazine scaffold can significantly impact potency and selectivity, often influenced by the specific topology of the kinase active site and the desired interactions with surrounding amino acid residues.

Anticancer and Anti-inflammatory Activity

Beyond kinase inhibition, these scaffolds are found in compounds with a range of other therapeutic applications.

  • Pyridazine derivatives have shown significant anti-inflammatory effects by modulating pathways involving TNF-α and IL-6.[14][15][16] They are also explored as anticancer agents targeting various cellular mechanisms.[17]

  • Pyrazine-containing compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][18]

ADMET Profile: Navigating the In Vivo Landscape

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. The choice between a pyridazine and pyrazine core can influence these parameters.

ADMET PropertyPyridazinePyrazineGeneral Observations
Metabolic Stability Can exhibit favorable metabolic stability.Can exhibit favorable metabolic stability.The metabolic fate is highly dependent on the substituents. However, the pyridazine ring itself has been associated with improved metabolic stability in certain contexts.
CYP450 Inhibition Generally considered a poor CYP450 inhibitor.[19]Can be a substrate and inducer of certain CYP isoforms (e.g., CYP2E1).[20]The lower basicity of pyridazine may contribute to its reduced interaction with the heme iron of CYP enzymes compared to more basic heterocycles.
hERG Inhibition The lower basicity of pyridazine is believed to reduce hERG channel recognition.[16]-This can be a significant advantage in reducing the risk of cardiotoxicity.
Aqueous Solubility The high dipole moment can contribute to improved aqueous solubility.[19]Generally soluble, but can be influenced by substituents.Enhanced solubility can improve bioavailability.

Experimental Protocols

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of a compound against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase enzyme and substrate mixture to all wells except the negative controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[21]

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of liver microsomes and buffer to 37°C.

  • Add the test compound (final concentration typically 1 µM) to the microsome mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[20]

Signaling Pathways and Experimental Workflows

TNF-α Signaling Pathway Inhibition

Pyridazine derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. This can occur through the modulation of intracellular signaling cascades such as the MAPK pathway.

TNF_alpha_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 ASK1 ASK1 TRAF2->ASK1 MKK MKKs ASK1->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Inhibitor Pyridazine Inhibitor Inhibitor->p38_JNK

Caption: Inhibition of the TNF-α signaling pathway by a pyridazine-based p38/JNK inhibitor.

MAPK/ERK Signaling Pathway Inhibition

Pyrazine-based kinase inhibitors often target components of the MAPK/ERK pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazine Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazine-based RAF inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for identifying and characterizing kinase inhibitors involves a series of in vitro and cell-based assays.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 ADMET Profiling Biochemical Biochemical Assay (IC50 Determination) Selectivity Kinase Selectivity Panel Biochemical->Selectivity Viability Cell Viability Assay (e.g., MTT) Selectivity->Viability Target Target Engagement (e.g., Western Blot) Viability->Target Metabolic Metabolic Stability (Microsomes) Target->Metabolic CYP CYP450 Inhibition Metabolic->CYP

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

Conclusion

Both pyridazine and pyrazine scaffolds offer unique and valuable attributes for drug design. The choice between these two heterocycles should be guided by a comprehensive analysis of the desired physicochemical properties, the specific requirements of the biological target, and the intended pharmacokinetic profile. Pyridazine's inherent polarity and lower basicity can be advantageous for improving solubility and reducing off-target effects like hERG inhibition and CYP450 interactions. Conversely, the symmetrical and nonpolar nature of pyrazine provides a different set of steric and electronic properties that can be exploited for optimal target binding. A thorough understanding of the comparative strengths and weaknesses of each scaffold, supported by robust experimental data, will empower medicinal chemists to make more informed decisions in the quest for novel and effective therapeutics.

References

A Comparative Guide to Quantum Chemical Calculations for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantum chemical methods for the study of pyridazine derivatives, supported by experimental data. The following sections detail computational protocols, present comparative data in structured tables, and visualize the typical workflow for such calculations. Pyridazine and its derivatives are of significant interest in medicinal and agricultural chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate computational modeling of these compounds is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Comparison of Computational Methods for Molecular Geometry

The accuracy of quantum chemical methods is benchmarked by comparing calculated molecular geometries with high-resolution experimental data. A semi-experimental equilibrium structure (r­eSE) for the parent pyridazine molecule, derived from rotational spectra of 18 isotopologues, provides a precise reference for bond distances and angles.[2]

Experimental Protocol: Semi-Experimental Equilibrium Structure Determination [2] The semi-experimental equilibrium structure was determined by fitting the principal moments of inertia derived from the rotational spectra of multiple isotopologues. The experimental ground-state rotational constants (A₀, B₀, and C₀) were corrected for vibration-rotation interaction effects and electron-mass distribution using high-level ab initio calculations (CCSD(T)/cc-pCVTZ) to yield the equilibrium rotational constants, from which the equilibrium structure was derived.

Below is a comparison of the experimental geometry of pyridazine with theoretical values obtained using the B3LYP density functional with the 6-31(d,p) basis set.

ParameterBond/AngleExperimental (reSE)[2]Calculated (B3LYP/6-31(d,p))[3]
Bond Length (Å)N1-N21.332 Å1.338 Å
N2-C31.336 Å1.341 Å
C3-C41.401 Å1.400 Å
C4-C51.378 Å1.382 Å
Bond Angle (°)C6-N1-N2119.5°119.3°
N1-N2-C3119.5°119.3°
N2-C3-C4123.4°123.5°
C3-C4-C5117.1°117.3°

For substituted pyridazine derivatives, X-ray crystallography provides the benchmark geometry. For instance, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine has been determined, revealing a planar conformation.[4][5] Such experimental data is invaluable for validating computational models of more complex pyridazine-based systems.

Comparison of Computational Methods for Electronic Properties

Quantum chemical calculations are widely used to determine the electronic properties of molecules, which are crucial for understanding their reactivity and biological activity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE). A smaller energy gap is generally associated with higher chemical reactivity.[6]

Computational Protocol: Density Functional Theory (DFT) Calculations [1][6][7] The electronic properties are typically calculated using DFT. The geometry of the molecule is first optimized to a minimum on the potential energy surface. The B3LYP functional combined with a basis set such as 6-31G* or 6-31++G(d,p) is commonly employed for this purpose.[1][6][7] Following geometry optimization, the energies of the molecular orbitals (HOMO and LUMO) are calculated. From these, other electronic descriptors such as the energy gap, chemical potential, hardness, and softness can be derived.

The table below compares the calculated electronic properties of two pyridazine derivatives, 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), calculated at the B3LYP/6-31G* level of theory.[6][7]

ParameterPEPT[6][7]PEPO[6][7]
EHOMO (eV)-5.70-6.53
ELUMO (eV)-2.04-2.63
Energy Gap (ΔE) (eV)3.663.90
Dipole Moment (μ) (Debye)3.863.68
Global Hardness (η) (eV)1.831.95
Global Softness (S) (eV⁻¹)0.550.51

These calculations suggest that PEPT, with its higher HOMO energy, lower LUMO energy, and smaller energy gap, is more reactive than PEPO.[6][7] This is consistent with the expectation that thione derivatives are often more reactive than their oxo counterparts.

Comparison of Computational Methods for Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for molecular characterization. Quantum chemical calculations can predict vibrational frequencies and intensities, aiding in the assignment of experimental spectra. A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine, and pyrazine has shown that both Møller-Plesset perturbation theory and DFT methods can provide reliable predictions of vibrational fundamentals.[8]

Experimental and Computational Protocol: Vibrational Spectroscopy [8] Experimental infrared spectra can be recorded in both vapor and condensed phases, while Raman spectra are typically measured in the condensed phase. For computational predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and DFT functionals (e.g., B3LYP) are employed. The calculated fundamental frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. The deviations between the recalculated and measured frequencies are generally about 2.5% or smaller.[8]

The following table presents a selection of experimental and calculated vibrational frequencies for pyridazine.

Vibrational ModeExperimental Frequency (cm⁻¹)[8]Calculated Frequency (cm⁻¹)[8]
ν₁ (CH stretch)30603065
ν₂ (CH stretch)30453050
ν₃ (Ring stretch)15721575
ν₄ (Ring stretch)14451448
ν₅ (CH in-plane bend)13701372
ν₆ (Ring breathing)10201022

Workflow for Quantum Chemical Calculations of Pyridazine Derivatives

The following diagram illustrates a typical workflow for performing quantum chemical calculations on pyridazine derivatives, from initial structure input to the analysis of calculated properties.

G A Input Molecular Structure (e.g., from synthesis or database) B Choice of Computational Method - Level of Theory (e.g., DFT, MP2) - Basis Set (e.g., 6-31G*, cc-pVTZ) A->B C Geometry Optimization B->C D Frequency Calculation (to confirm minimum energy structure) C->D E Calculation of Molecular Properties D->E G Molecular Geometry (Bond lengths, angles) E->G Geometric Parameters H Electronic Properties (HOMO, LUMO, Dipole Moment) E->H Electronic Descriptors I Spectroscopic Properties (IR, Raman spectra) E->I Vibrational Frequencies F Analysis and Comparison G->F H->F I->F J Experimental Data (X-ray, Spectroscopy) J->F

Caption: A logical workflow for the quantum chemical analysis of pyridazine derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Methylpyridazine-3-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Profile Summary

ParameterValue
Chemical Name 6-Methylpyridazine-3-thiol
CAS Number 5788-47-6
Primary Hazards Acutely toxic, skin irritant, eye irritant, respiratory irritant.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, reactive metals.
Recommended PPE Nitrile gloves, chemical safety goggles, lab coat, and in case of dust or aerosols, a respirator with an appropriate cartridge.
Disposal Method Incineration at a licensed hazardous waste disposal facility.
Waste Classification Hazardous Waste (classification may vary by jurisdiction; consult local regulations).

Introduction

This compound is a heterocyclic organic compound utilized in various research and development applications, particularly in the synthesis of novel pharmaceutical agents. Due to its chemical properties and potential hazards, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal Handling and Storage

Safe disposal begins with correct handling and temporary storage of the chemical waste. Adherence to these procedures will minimize risks within the laboratory.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

2. Segregation of Waste:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent violent reactions.

3. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

4. Temporary Storage in the Laboratory:

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Secondary containment should be used to prevent spills.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization Properly characterize the waste stream. Based on available Safety Data Sheets (SDS) and chemical knowledge, this compound is considered a hazardous waste.

Step 2: Accumulation of Waste Accumulate the waste in the appropriately labeled containers as described in the pre-disposal handling section. Do not exceed the accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).

Step 3: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a detailed inventory of the waste.

Step 4: Packaging for Transport The hazardous waste contractor will provide guidance on the proper packaging of the waste for transportation. This typically involves placing the sealed laboratory containers into larger, DOT-approved shipping containers.

Step 5: Manifesting and Record Keeping A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your facility to its final destination. Ensure that all paperwork is completed accurately and that you retain a copy for your records as required by law.

Step 6: Final Disposal The licensed hazardous waste disposal facility will be responsible for the final treatment of the this compound waste, which is typically accomplished through high-temperature incineration.

Experimental Protocol: Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general laboratory use.

Materials:

  • 10% solution of household bleach (sodium hypochlorite)

  • Appropriate PPE

  • Fume hood

Procedure:

  • Working in a certified chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residual this compound. Collect the rinsate as hazardous waste.

  • Carefully immerse the rinsed glassware in a freshly prepared 10% bleach solution. The thiol group will be oxidized by the sodium hypochlorite, rendering it less hazardous.

  • Allow the glassware to soak for at least 24 hours.

  • After soaking, thoroughly rinse the glassware with deionized water.

  • The glassware can then be washed using standard laboratory procedures.

  • The used bleach solution should be collected and disposed of as hazardous waste, as it may contain residual chemical and chlorinated byproducts.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Contractor cluster_disposal Disposal Facility A Generation of This compound Waste B Segregate and Collect in Labeled Hazardous Waste Container A->B Proper Handling (PPE) C Temporarily Store in Satellite Accumulation Area B->C D Arrange for Waste Pickup C->D Contact EHS E Package for Transport (DOT Regulations) D->E F Complete Hazardous Waste Manifest E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H Final Disposal

Essential Safety and Operational Guide for 6-Methylpyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This document provides critical safety and logistical information for the proper management of 6-Methylpyridazine-3-thiol in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Profile and Personal Protective Equipment (PPE)

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful to health.[1]

  • Strong Odor: Due to the thiol group, a strong, unpleasant odor is a primary characteristic.[3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against related pyridazine and thiol-containing molecules.[4]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles if there is a significant risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[1][4]
Skin and Body Protection Chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing.Protects against skin contact.[1][4]
Respiratory Protection All handling must occur in a certified chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is necessary.Fumes may cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory, exclusively within a certified chemical fume hood to control vapors and odor.[3][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Before handling, inspect all PPE for any signs of damage or degradation.[5]

  • Chemical Handling:

    • Keep the container tightly closed when not in use to minimize the release of vapors.[4][5]

    • Avoid direct contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the handling area.[7][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4][5]

    • Keep containers tightly sealed to prevent leakage and maintain chemical integrity.[5]

Spill and Disposal Plan

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Ventilation: Ensure the area is well-ventilated, utilizing the chemical fume hood.[1]

  • Containment and Cleanup: For small spills, use an inert absorbent material such as sand or earth to contain the substance.[1][9] Collect the material into a sealed, properly labeled container for disposal.[1] Do not allow the spillage to enter drains or water courses.[1][9]

Waste Disposal:

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1][10]

  • Contaminated Materials: Place in a clearly labeled, sealed container.[1][10]

  • Unused Compound: Dispose of through a licensed hazardous waste disposal contractor.[1]

  • Empty Containers: Triple rinse with a suitable solvent and dispose of as hazardous waste.[1]

  • Decontamination of Thiols: Glassware and other equipment that have come into contact with the thiol can be decontaminated by soaking in a bleach solution within a fume hood to oxidize the malodorous compound.[3]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][12] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Chemical Spill Response Workflow

Workflow for a this compound Spill A Spill Occurs B Evacuate Area A->B C Ensure Ventilation (Fume Hood) B->C D Wear Full PPE C->D E Contain Spill with Inert Absorbent D->E F Collect Absorbed Material into a Labeled, Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of Waste as Hazardous G->H

Caption: Workflow for a this compound Spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.